Pocapavir
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDDBVNWRWNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163548 | |
| Record name | Sch 48973 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146949-21-5 | |
| Record name | Pocapavir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146949215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sch 48973 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POCAPAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ILA3VOV97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pocapavir's Mechanism of Action Against Enteroviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (V-073) is a potent, orally bioavailable antiviral compound that demonstrates significant activity against a broad spectrum of enteroviruses, a genus of single-stranded RNA viruses responsible for a wide range of human diseases, including poliomyelitis, hand, foot, and mouth disease, and viral meningitis.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antiviral effects, focusing on its interaction with the viral capsid and the subsequent inhibition of viral uncoating. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of its mode of action.
Core Mechanism of Action: Capsid Stabilization and Uncoating Inhibition
This compound belongs to a class of antiviral agents known as capsid inhibitors.[3] Its primary mechanism of action is to prevent the uncoating of the enterovirus and the subsequent release of the viral RNA genome into the host cell cytoplasm, a critical step for viral replication.[2]
Enteroviruses possess a non-enveloped, icosahedral capsid composed of 60 protomers, each containing four viral proteins (VP1, VP2, VP3, and VP4).[4] Within the VP1 protein of many enteroviruses lies a hydrophobic pocket that is typically occupied by a lipid molecule known as a "pocket factor." This pocket factor plays a crucial role in the stability and conformational dynamics of the viral capsid.[5]
This compound is designed to bind with high affinity to this hydrophobic pocket within the VP1 protein.[6] By displacing the natural pocket factor, this compound locks the capsid into a rigid, stabilized conformation.[3] This stabilization prevents the necessary conformational changes that are triggered upon receptor binding and entry into the host cell's endosomes. These conformational changes are essential for the externalization of VP4 and the N-terminus of VP1, leading to the formation of a pore in the endosomal membrane through which the viral RNA is released.[7] By preventing these structural rearrangements, this compound effectively traps the viral genome within the capsid, thereby halting the infection at an early stage.
Signaling Pathway of Enterovirus Entry and Uncoating and its Inhibition by this compound
The following diagram illustrates the key steps in enterovirus entry and uncoating and highlights the point of intervention for this compound.
Quantitative Data on this compound Activity
The antiviral potency of this compound has been quantified against various enterovirus serotypes using cell-based assays. The following table summarizes key quantitative data.
| Parameter | Virus Serotype | Value | Reference |
| IC50 | Poliovirus (various strains) | 0.02 - 0.11 µg/mL | [6] |
| EC50 | Coxsackievirus B3 | 39-60 ng/mL | [8] |
| Ki | Poliovirus | 8.85 x 10-8 M | [6] |
Table 1: Quantitative Antiviral Activity of this compound
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the viral replication in vitro.
-
EC50 (Half-maximal Effective Concentration): The concentration of this compound that produces 50% of its maximal effect, typically measured as the reduction of viral cytopathic effect.
-
Ki (Inhibition Constant): A measure of the binding affinity of this compound to the viral capsid. A lower Ki value indicates a stronger binding affinity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for quantifying the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.
Objective: To determine the EC50 of this compound against a specific enterovirus.
Materials:
-
Susceptible host cell line (e.g., HeLa, Vero)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Enterovirus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader (luminometer, spectrophotometer, or microscope)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 104 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in growth medium. The final concentrations should span a range that is expected to show a dose-dependent inhibition of viral replication. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution).
-
Infection and Treatment: After 24 hours, remove the growth medium from the cell plates. Add the diluted this compound and the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours (e.g., MOI of 0.01). Include cell control wells (cells only) and virus control wells (cells + virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 until the virus control wells show approximately 90-100% CPE.
-
Quantification of Cell Viability: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, absorbance, or microscopic scoring) for each well. Calculate the percentage of CPE inhibition for each this compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Thermal Stability Assay (Thermofluor)
This assay measures the thermal stability of the viral capsid in the presence and absence of a binding compound. A compound that stabilizes the capsid will increase its melting temperature (Tm).
Objective: To determine the effect of this compound on the thermal stability of the enterovirus capsid.
Materials:
-
Purified enterovirus particles
-
This compound stock solution (in DMSO)
-
SYPRO Orange dye (or a similar hydrophobic-binding fluorescent dye)
-
Real-time PCR instrument with a thermal ramping capability
-
Optically clear PCR plates or tubes
-
Assay buffer (e.g., PBS)
Procedure:
-
Reaction Setup: In each well of a PCR plate, combine the purified virus, SYPRO Orange dye, and either this compound at various concentrations or a vehicle control (DMSO). The final volume is typically 20-25 µL.
-
Thermal Ramping: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Fluorescence Measurement: The instrument should be set to measure the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: As the temperature increases, the viral capsid will denature, exposing hydrophobic regions to which the SYPRO Orange dye can bind, resulting in an increase in fluorescence. Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition. An increase in the Tm in the presence of this compound indicates capsid stabilization.
Resistance to this compound
As with many antiviral drugs, enteroviruses can develop resistance to this compound. Resistance mutations typically arise in the VP1 protein, in or near the hydrophobic pocket where this compound binds.[9] These mutations can alter the shape or chemical environment of the pocket, thereby reducing the binding affinity of the drug. For poliovirus, a resistance mutation has been identified at I194F/M in the VP1 capsid protein.[9] Understanding the genetic basis of resistance is crucial for the development of next-generation capsid inhibitors and for monitoring the clinical efficacy of this compound.
Conclusion
This compound's mechanism of action is a well-defined example of targeted antiviral therapy. By specifically binding to a conserved hydrophobic pocket in the VP1 capsid protein, it effectively stabilizes the virion and prevents the uncoating process essential for viral replication. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and build upon our understanding of this promising anti-enteroviral agent. The continued study of this compound and its interactions with the enterovirus capsid will be instrumental in the ongoing effort to combat diseases caused by this significant group of human pathogens.
References
- 1. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. Conserved Residues Adjacent to ß-Barrel and Loop Intersection among Enterovirus VP1 Affect Viral Replication: Potential Target for Anti-Enteroviral Development [mdpi.com]
- 5. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
The Discovery and Development of Pocapavir: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pocapavir (also known as V-073 and formerly SCH 48973) is a potent, orally bioavailable investigational antiviral agent targeting enteroviruses, with a primary focus on poliovirus. As a member of the "capsid inhibitor" class, it functions through a highly specific mechanism, binding to a hydrophobic pocket within the viral capsid protein VP1. This action stabilizes the virion, preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell cytoplasm, thereby halting replication. Initially developed by the Schering-Plough Research Institute for broad-spectrum enterovirus infections, its exceptional potency against all three poliovirus serotypes led to its repurposing as a critical tool for the Global Polio Eradication Initiative. This guide provides a comprehensive technical overview of this compound's history, mechanism of action, key experimental data, and detailed methodologies relevant to its development.
Discovery and Preclinical Development
The journey of this compound began at the Schering-Plough Research Institute with the synthesis of a series of capsid-binding molecules. The lead compound, SCH 48973, emerged from this research as a potent and selective antienterovirus agent.[1][2]
In Vitro Efficacy
Early in vitro studies established the compound's potent activity against a range of enteroviruses. The primary method for assessing antiviral activity was the cytopathic effect (CPE) inhibition assay, which measures the ability of a compound to protect host cells from virus-induced death.[1][3] Later studies, focusing on the V-073 designation, confirmed its exceptional potency against a comprehensive panel of polioviruses, including wild-type strains, Sabin vaccine strains, and vaccine-derived polioviruses (VDPVs).[4][5]
Table 1: In Vitro Activity of this compound (SCH 48973 / V-073) Against Picornaviruses
| Virus Group | Representative Strains | Assay Type | Potency (EC50 / IC50) | Reference(s) |
| Poliovirus (PV) | 45 strains (PV1, PV2, PV3), including wild-type, Sabin, and VDPVs | CPE Assay | EC50 Range: 0.003–0.126 µM | [4][5] |
| Mean EC50: 0.029 µM | [6] | |||
| MIC90: ≤0.076 µM | [4][5] | |||
| Poliovirus Type 2 | CPE Assay | IC50: 0.02 µg/mL | [1][3] | |
| Coxsackievirus | Coxsackievirus A9 | CPE Assay | IC50: 0.11 µg/mL | [1][3] |
| Coxsackievirus B3, B4 | CPE Assay | Mean EC50: 3.79 µM | [6] | |
| Echovirus | Echovirus 6, 9, 11 | CPE Assay | IC50 Range: 0.04–0.08 µg/mL | [1] |
| Various Strains | CPE Assay | Mean EC50: 0.86 µM | [6] | |
| Other Enteroviruses | 154 clinical isolates | CPE Assay | IC80: 0.9 µg/mL | [2][3] |
Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are functionally equivalent in this context. MIC90 is the minimum concentration required to inhibit 90% of the tested isolates.
Preclinical In Vivo Studies
This compound's efficacy was confirmed in a murine model of poliovirus infection. Oral administration of the drug demonstrated a significant dose-dependent increase in the survival of infected mice and a reduction of viral titers in the brain, a critical indicator of neuroinvasion.[1][2]
Table 2: Efficacy of this compound in Murine Poliovirus Model
| Treatment Group | Dosage (Oral) | Outcome | Reference(s) |
| This compound | 3 to 20 mg/kg/day | Significantly increased survival of infected mice. | [1][2] |
| This compound | 20 mg/kg/day | 1 to 2 log reduction in viral titer in brain tissue. | [1] |
| Untreated Control | N/A | High mortality and viral load in the brain. | [1] |
Mechanism of Action: Capsid Inhibition
This compound acts by physically interfering with the viral replication cycle at a very early stage. It is a non-covalent, reversible inhibitor that targets a specific site on the virion.
-
Binding: The drug molecule inserts itself into a hydrophobic pocket located beneath the "canyon" region of the viral capsid, within the VP1 protein.[1] This pocket is normally occupied by a lipid molecule, or "pocket factor," whose expulsion is a key step in viral uncoating.
-
Stabilization: By occupying this pocket, this compound stabilizes the entire capsid structure, making it more rigid.
-
Inhibition of Uncoating: This increased stability prevents the conformational changes that are required for the virus to release its RNA genome into the host cell's cytoplasm after receptor binding and cell entry.
-
Replication Blocked: Without the release of viral RNA, the viral life cycle cannot proceed, and the infection is aborted.
Clinical Development
The most significant human study of this compound was a randomized, blinded, placebo-controlled trial designed to assess its safety, pharmacokinetics, and antiviral activity in healthy adults challenged with the monovalent oral poliovirus type 1 vaccine (mOPV1).[7][8] This study provided crucial data on the drug's performance in humans.
Human Challenge Trial (EudraCT 2011-004804-38)
In this study, healthy adult volunteers were administered mOPV1 to establish a controlled poliovirus infection and were then treated with various dosing regimens of this compound or a placebo. The primary endpoint was the time to clearance of the virus from stool.[8][9]
Table 3: Key Outcomes of the this compound Human Challenge Study
| Parameter | This compound Group (n=93) | Placebo Group (n=48) | P-value | Reference(s) |
| Median Time to Virus Clearance | 10 days | 13 days | 0.0019 | [8][9] |
| Median Time to Clearance (excluding resistant cases) | 5.5 days | 13 days | < 0.0001 | [7][9] |
| Subjects with No Evidence of Drug Resistance | 56% (52/93) | N/A | N/A | [7][9] |
| Subjects with Emergent Resistant Virus | 44% (41/93) | 10% (5/48)* | N/A | [7][9] |
*Resistant virus in the placebo group was attributed to transmission within the clinical isolation facility.
Pharmacokinetics
Pharmacokinetic analyses from the human challenge study revealed that this compound is readily absorbed orally. A key finding was the significant impact of food on its absorption; administration with a high-fat meal approximately doubled the maximum plasma concentration (Cmax) and the total drug exposure (AUC) compared to administration with a standard meal.[10] Throughout all dosing regimens, plasma drug levels remained well above the mean in vitro EC50 required for antiviral activity.[10]
Resistance Profile
A significant challenge identified during development is the potential for the rapid emergence of drug resistance. In vitro studies and sequence analysis of viruses from the clinical trial identified specific amino acid substitutions in the viral capsid proteins that confer resistance.[6][11]
-
VP1: Mutations at isoleucine 194 to methionine or phenylalanine (I194M/F).
-
VP3: Mutation at alanine 24 to valine (A24V).
The high rate of resistance observed in the human challenge study (44% of treated subjects) underscores that while potent, this compound monotherapy may be insufficient for all cases.[9][12] This has led to the development of combination therapy strategies, pairing this compound with an antiviral that has a different mechanism of action, such as the protease inhibitor V-7404, to create a higher genetic barrier to resistance.[8]
Key Experimental Protocols
This section provides detailed methodologies for the key assays used in the evaluation of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay is the primary method for determining the in vitro potency (EC50) of an antiviral compound.
Objective: To quantify the concentration of this compound required to protect 50% of cultured cells from virus-induced cell death.
Methodology:
-
Cell Plating: Seed a 96-well microtiter plate with a suitable host cell line (e.g., HeLa, Vero, or L20B for poliovirus) at a density that will result in a near-confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a serial dilution series of this compound in cell culture medium. Typically, 8 to 10 half-log or two-fold dilutions are made, starting from a high concentration (e.g., 100 µM).
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted this compound to the wells in triplicate. Include "cells only" (no virus, no drug) and "virus only" (virus, no drug) controls.
-
Add a standardized amount of virus (e.g., at a Multiplicity of Infection of 0.01) to all wells except the "cells only" control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for the virus control wells to show >80% CPE (typically 3-5 days).
-
Quantification of Cell Viability:
-
Add a cell viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or Neutral Red to all wells.[13]
-
Incubate to allow for the conversion of the dye by metabolically active (living) cells.
-
Solubilize the resulting formazan crystals (for MTT) or extracted dye (for Neutral Red).
-
Read the absorbance on a spectrophotometric plate reader.
-
-
Data Analysis: Calculate the percentage of cell protection for each drug concentration relative to the "cells only" and "virus only" controls. The EC50 value is determined by plotting the percent protection against the log of the drug concentration and fitting the data to a four-parameter logistic curve.[14]
References
- 1. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 2. SCH 48973: a potent, broad-spectrum, antienterovirus compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCH 48973: a potent, broad-spectrum, antienterovirus compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity of V-073 against Polioviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antiviral activity of V-073 against polioviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-Layer Plaque Assay for Quantification of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Standardized Methods for Detection of Poliovirus Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
Pocapavir: An In-depth Technical Guide to its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (formerly known as V-073 and SCH 48973) is an investigational antiviral compound that has demonstrated significant activity against a range of enteroviruses.[1][2] As a member of the capsid-inhibitor class of antivirals, this compound presents a promising therapeutic option for infections caused by these ubiquitous and often pathogenic viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental methodologies used to characterize its activity.
Antiviral Spectrum and Efficacy
This compound exhibits potent and broad-spectrum activity against numerous members of the Enterovirus genus. Its primary therapeutic target is poliovirus, for which it has undergone clinical investigation as a potential tool for eradication efforts.[3] Beyond poliovirus, this compound has demonstrated in vitro efficacy against a variety of non-polio enteroviruses, including coxsackieviruses and echoviruses.
Quantitative Antiviral Activity
The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication or cytopathic effect by 50%. The following tables summarize the available quantitative data for this compound's activity against various enteroviruses.
Table 1: Antiviral Activity of this compound against Poliovirus Strains
| Virus Serotype | Strain Type | EC50 Range (µM) | Mean EC50 (µM) |
| Poliovirus 1 | Wild-type | 0.047 ± 0.041 | 0.043 |
| Vaccine (Sabin) | 0.017 | 0.017 | |
| cVDPV | 0.024 ± 0.020 | 0.023 | |
| iVDPV | 0.025 ± 0.021 | 0.033 | |
| Poliovirus 2 | Wild-type | 0.012 ± 0.012 | 0.043 |
| Vaccine (Sabin) | 0.016 ± 0.012 | 0.026 | |
| cVDPV | 0.023 ± 0.010 | 0.023 | |
| iVDPV | 0.048 ± 0.052 | 0.033 | |
| Poliovirus 3 | Wild-type | 0.086 ± 0.033 | 0.054 |
| Vaccine (Sabin) | 0.020 ± 0.007 | 0.026 | |
| Overall | All Strains | 0.003 - 0.126 | 0.029 |
Data compiled from in vitro cytopathic effect (CPE)-based assays.[4][5] cVDPV: circulating Vaccine-Derived Poliovirus; iVDPV: immunodeficiency-associated Vaccine-Derived Poliovirus.
Table 2: Antiviral Activity of this compound against Non-Polio Enteroviruses
| Virus | Serotype/Group | IC50 (µg/mL) | IC50 (µM) |
| Coxsackievirus | A9 | 0.09 | ~0.21 |
| Echovirus | 4 | 0.03 | ~0.07 |
| 6 | 0.11 | ~0.26 | |
| 11 | 0.02 | ~0.05 | |
| Various Enteroviruses | 154 clinical isolates | Mean: 0.9 | Mean: ~2.12 |
| Panel of Enteroviruses | Not specified | - | Range: 0.09 - 0.5 |
Data compiled from various in vitro studies.[2][3] Conversion from µg/mL to µM is approximated based on the molecular weight of this compound (423.7 g/mol ).
It is important to note that this compound has been found to be inactive against Enterovirus D68 (EV-D68).[4][6] The activity of this compound against human parechoviruses is less clear, with some sources suggesting potential activity while the mechanism of action might imply a lack of efficacy against this related group of viruses.[1][7]
Mechanism of Action: Capsid Inhibition
This compound exerts its antiviral effect by acting as a capsid inhibitor.[1][2] It specifically binds to a hydrophobic pocket located within the viral capsid protein VP1.[8] This binding stabilizes the viral capsid, preventing the conformational changes that are essential for the virus to uncoat and release its RNA genome into the host cell cytoplasm. By locking the capsid in a stable, non-infectious state, this compound effectively halts the viral replication cycle at an early stage.
Caption: Mechanism of action of this compound.
Experimental Protocols
The antiviral activity of this compound is primarily determined using cell-based assays that measure the inhibition of virus-induced cell death, known as the cytopathic effect (CPE), or by quantifying the reduction in infectious virus particles.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to screen for antiviral activity.
Methodology:
-
Cell Culture: A monolayer of susceptible host cells (e.g., HeLa, Vero, or RD cells) is seeded in 96-well microtiter plates and incubated until confluent.
-
Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.
-
Infection and Treatment: The cell monolayers are infected with a standardized amount of virus. Immediately after infection, the different concentrations of this compound are added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or, more quantitatively, by using a cell viability dye (e.g., Neutral Red or MTT). The dye is taken up only by living cells, and the amount of dye retained is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a plate reader, and the EC50 or IC50 value is calculated by determining the concentration of this compound that protects 50% of the cells from the viral CPE.
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Plaque Reduction Assay
This assay provides a more direct measure of the reduction in infectious virus particles.
Methodology:
-
Cell Culture: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.
-
Virus-Drug Incubation: A known titer of the virus is incubated with serial dilutions of this compound for a specific period (e.g., 1-2 hours) to allow the drug to bind to the virus particles.
-
Infection: The cell monolayers are washed, and then the virus-drug mixtures are added to the respective wells to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death called plaques.
-
Incubation: The plates are incubated until plaques are visible (typically 3-7 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), which stains the living cells, leaving the plaques as clear, unstained areas. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug). The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Caption: Workflow for a Plaque Reduction Assay.
Conclusion
This compound is a potent capsid-binding inhibitor with a well-defined antiviral spectrum against a broad range of enteroviruses, most notably poliovirus. Its mechanism of action, involving the stabilization of the viral capsid to prevent uncoating, is a validated strategy for inhibiting enterovirus replication. The in vitro assays described herein provide robust and reproducible methods for quantifying its antiviral efficacy. While this compound shows significant promise, further research is needed to fully delineate its activity against the complete spectrum of clinically relevant enteroviruses and to navigate the potential for the development of drug resistance. This technical guide provides a solid foundation for researchers and drug development professionals working to advance this compound and other next-generation capsid inhibitors for the treatment of enteroviral diseases.
References
- 1. Human Enterovirus 71 Uncoating Captured at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Motions behind Enterovirus 71 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Pocapavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (V-073) is an investigational antiviral drug that acts as a capsid inhibitor, specifically targeting picornaviruses such as poliovirus and other enteroviruses.[1] By binding to a hydrophobic pocket within the viral capsid, this compound prevents the uncoating of the virus and the subsequent release of its RNA into the host cell, thereby inhibiting viral replication.[1] This document provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from preclinical and clinical studies.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in both preclinical animal models and human clinical trials. The primary human pharmacokinetic data comes from a randomized, blinded, placebo-controlled study in healthy adults challenged with an oral poliovirus vaccine.[2]
Data Presentation: Human Pharmacokinetics of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult subjects following oral administration of 1600 mg daily, either as a single dose or split into two doses, with or without a high-fat meal.
| Dosing Regimen | Day | Cmax (ng/mL) [Mean ± SD] | AUC (ng*h/mL) [Mean ± SD] |
| QD3HF (Once daily, high-fat meal, starting day 3) | 1 | 1030 ± 430 | 14800 ± 5800 |
| 14 | 1210 ± 620 | 17200 ± 9000 | |
| BID3HF (Twice daily, high-fat meal, starting day 3) | 1 (AM) | 610 ± 320 | 4700 ± 2200 |
| 1 (PM) | 600 ± 280 | 4800 ± 2300 | |
| 1 (Combined) | - | 9500 ± 4400 | |
| 14 (AM) | 710 ± 330 | 6000 ± 2800 | |
| QD1HF (Once daily, high-fat meal, starting day 1) | 1 | 1140 ± 490 | 16500 ± 7200 |
| 14 | 1180 ± 540 | 17000 ± 7800 | |
| QD3STD (Once daily, standard meal, starting day 3) | 1 | 550 ± 250 | 7900 ± 3600 |
| 14 | 620 ± 280 | 8900 ± 4100 |
Data extracted from Collett et al., The Journal of Infectious Diseases, 2017.[2]
Key Observations from Human Pharmacokinetic Data:
-
Effect of Food: Administration of this compound with a high-fat meal resulted in approximately a 2-fold increase in both Cmax and AUC compared to administration with a standard meal, indicating enhanced oral bioavailability in the presence of fat.[1]
-
Dosing Regimen: There were no significant differences in drug exposure (Cmax and AUC) between day 1 and day 14 within each dosing cohort, suggesting no significant drug accumulation with multiple dosing.[2]
-
Therapeutic Concentrations: Plasma concentrations of this compound across all dosing regimens were maintained well above the in vitro effective concentration (EC50) of 10 ng/mL (0.024 µM) required to inhibit poliovirus.[2]
Experimental Protocols
Human Pharmacokinetic Study (EudraCT 2011-004804-38)
Study Design: A randomized, blinded, placebo-controlled study was conducted in healthy adult volunteers in Sweden.[2] Participants were challenged with a monovalent oral poliovirus type 1 vaccine (mOPV1) and subsequently treated with this compound or a placebo.[2]
Dosing and Administration:
-
Dosage: 1600 mg of this compound per day.[2]
-
Formulation: Oral capsules.
-
Regimens:
-
Dosing Start Time: Either 24 or 72 hours after receiving the mOPV1 challenge.[2]
Pharmacokinetic Sampling and Analysis:
-
Blood samples were collected at pre-defined time points on dosing days 1 and 14 to determine the plasma concentrations of this compound.[2]
-
Pharmacokinetic parameters were calculated using noncompartmental methods with WinNonlin software (version 5.2 or higher).[2]
Preclinical Bioanalytical Method for this compound in Mouse Plasma
A sensitive and reliable bioanalytical method was developed to quantify this compound in mouse plasma to support preclinical pharmacokinetic studies.[3]
Analytical Technique:
-
Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry (LC-APCI-MS/MS).[3] This method was chosen due to the low ionization efficiency of this compound.[3]
Sample Preparation:
-
A simple protein precipitation protocol was used for sample extraction.[3]
Method Validation:
-
The method was fully validated according to Good Laboratory Practice (GLP) principles.[3]
Mandatory Visualizations
Logical Relationship of Pharmacokinetic Processes
References
In Vitro Efficacy of Pocapavir Against Coxsackievirus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (V-073, formerly SCH 48973) is an investigational antiviral compound that has demonstrated potent in vitro activity against a range of enteroviruses, including coxsackieviruses. As a member of the capsid-binding inhibitor class of antivirals, this compound offers a targeted mechanism of action against a critical stage of the viral lifecycle. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against coxsackievirus, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to determine its antiviral activity.
Mechanism of Action: Capsid Inhibition
This compound exerts its antiviral effect by specifically targeting the viral capsid, a protein shell that encloses the viral RNA genome. It functions by binding to a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to unbind from host cell receptors and release its RNA into the cytoplasm. By inhibiting this uncoating step, this compound effectively halts the viral replication cycle at a very early stage.
Quantitative In Vitro Efficacy Data
The in vitro antiviral activity of this compound against various coxsackievirus serotypes has been evaluated in cell culture-based assays. The following tables summarize the key quantitative data, including the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.
| This compound In Vitro Efficacy Against Coxsackievirus Serotypes | |||
| Virus Serotype | Cell Line | IC50 (µM) | Reference |
| Coxsackievirus A9 | HEp-2 | 0.09-0.5 | [1] |
| Coxsackievirus B3 | HeLa | Not explicitly quantified, but this compound has been used investigationally against it. | |
| Coxsackievirus B4 | HEp-2 | 0.09-0.5 | [1] |
| This compound In Vitro Efficacy Against a Panel of Clinical Enterovirus Isolates | |||
| Virus | Cell Line | Mean IC50 (µg/mL) | Reference |
| 154 Clinical Enterovirus Isolates | HeLa | 0.9 | [2] |
| This compound Cytotoxicity Data | |||
| Cell Line | Assay | CC50 (µM) | Reference |
| HeLa | Not Specified | >50 µg/mL (No detectable cytotoxicity) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy against coxsackievirus.
Cell Lines and Virus Propagation
-
Cell Lines:
-
HeLa cells: A human cervical adenocarcinoma cell line.
-
HEp-2 cells: A human epidermoid carcinoma cell line.
-
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Laboratory-adapted strains or clinical isolates of various coxsackievirus serotypes are used.
-
Virus Propagation: Virus stocks are prepared by infecting confluent monolayers of the appropriate cell line. After incubation until the desired level of cytopathic effect (CPE) is observed, the virus-containing supernatant is harvested, clarified by centrifugation, and stored at -80°C.
-
Virus Titration (TCID50 Assay): The 50% tissue culture infective dose (TCID50) of the virus stock is determined by serial dilution on the host cell line to establish the appropriate virus concentration for antiviral assays.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.
-
Plate Preparation: 96-well microtiter plates are seeded with host cells (e.g., HeLa or HEp-2) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of concentrations to be tested.
-
Infection and Treatment:
-
The cell culture medium is removed from the confluent cell monolayers.
-
A predetermined amount of coxsackievirus (typically at a multiplicity of infection, MOI, that will cause complete CPE in 48-72 hours) is added to each well, except for the cell control wells.
-
The plates are incubated for 1-2 hours to allow for virus adsorption.
-
The virus inoculum is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).
-
The serially diluted this compound is added to the appropriate wells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.
-
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of CPE: The extent of CPE is quantified using one of the following methods:
-
Crystal Violet Staining:
-
The medium is discarded, and the cells are fixed with a solution such as 10% formalin for at least 30 minutes.
-
The fixative is removed, and the plates are gently washed with water.
-
The cells are stained with a 0.5% crystal violet solution for 15-30 minutes.
-
The stain is removed, and the plates are washed with water and allowed to air dry.
-
The incorporated dye is solubilized with a solvent (e.g., methanol or a solution of 1% SDS in 50% ethanol).
-
The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
-
-
MTT Assay:
-
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
-
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the virus-induced CPE by 50% compared to the untreated virus control.
Cytotoxicity Assay (CC50 Determination)
This assay is performed to determine the concentration of this compound that is toxic to the host cells.
-
Procedure: The procedure is identical to the CPE inhibition assay, but no virus is added to the wells.
-
Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control, as measured by crystal violet staining or the MTT assay.
Visualizations
Coxsackievirus Replication Cycle
Caption: Overview of the coxsackievirus replication cycle within a host cell.
Mechanism of Action of this compound
Caption: this compound inhibits coxsackievirus replication by blocking capsid uncoating.
Experimental Workflow for CPE Inhibition Assay
References
Methodological & Application
Application Notes and Protocols for Testing Pocapavir Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (V-073 or SCH 48973) is a potent, orally active antiviral compound that targets a broad range of enteroviruses, including polioviruses, coxsackieviruses, and echoviruses.[1][2][3][4] It functions as a capsid inhibitor, binding to a hydrophobic pocket in the VP1 capsid protein.[4] This binding stabilizes the viral capsid, thereby preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell cytoplasm.[1][4] This mechanism effectively halts the viral replication cycle at an early stage.[4][5] These application notes provide detailed protocols for utilizing cell culture models to determine the in vitro efficacy and cytotoxicity of this compound.
Quantitative Efficacy and Cytotoxicity of this compound
The following table summarizes the in vitro activity of this compound against various enteroviruses in different cell lines. The 50% effective concentration (EC50) represents the concentration of this compound required to inhibit the viral cytopathic effect by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Virus (Serotype/Strain) | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Poliovirus (45 strains, 3 serotypes) | LLC-MK2 | CPE Inhibition | 0.003 - 0.126 | >100 (H1-HeLa) | >794 - >33,333 | [2][4] |
| Poliovirus (Serotype 1) | HeLa | - | 0.02 µg/mL | - | - | [2] |
| Poliovirus (Serotype 2) | HeLa | - | 0.08 µg/mL | - | - | [2] |
| Poliovirus (Serotype 3) | HeLa | Antiviral Activity | 0.08 | >100 (H1-HeLa) | >1250 | [1] |
| Echoviruses (various) | - | CPE-based | 0.009 - 7.08 | - | - | [2] |
| Enteroviruses (various) | - | CPE-based | 0.236 - 14 | - | - | [2] |
| Coxsackieviruses (various) | - | CPE-based | 0.007 - 14 | - | - | [2] |
| Coxsackievirus B3 | HeLa | Antiviral Susceptibility | 39-60 ng/mL | - | - | [6] |
| Coxsackievirus A9 | HEp-2 | CPE Inhibition | 0.09 - 0.5 | Not cytotoxic | - | [7] |
| Coxsackievirus B4 | HEp-2 | CPE Inhibition | 0.09 - 0.5 | Not cytotoxic | - | [7] |
Note: Conversion from µg/mL to µM can be done using the molecular weight of this compound (~423.71 g/mol ). EC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions.
Experimental Protocols
Cell Lines and Virus Propagation
Recommended Cell Lines:
-
HeLa: A human cervical cancer cell line widely used for enterovirus propagation and antiviral testing.[8]
-
Vero: A kidney epithelial cell line from an African green monkey, also commonly used for enterovirus studies.
-
LLC-MK2: A rhesus monkey kidney epithelial cell line.[4]
-
HEp-2: A human epidermoid carcinoma cell line.[7]
-
MRC-5: A human fetal lung fibroblast cell line.
-
A549: A human lung carcinoma cell line.
-
RD: A human rhabdomyosarcoma cell line.
General Cell Culture Maintenance: Cells should be cultured in the appropriate medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)) supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and passaged regularly to maintain optimal growth.
Virus Stock Preparation and Titration: Propagate enterovirus stocks in a susceptible cell line. Once significant cytopathic effect (CPE) is observed, harvest the virus by freeze-thawing the cell culture. Centrifuge to remove cell debris and store the supernatant containing the virus at -80°C. The titer of the virus stock must be determined using a standard method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.
Protocol: Viral Titer Determination (TCID50 Assay)
This protocol determines the virus concentration at which 50% of the inoculated cell cultures show a cytopathic effect.
Materials:
-
96-well cell culture plates
-
Susceptible host cells
-
Virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Serial dilution tubes
-
Inverted microscope
Procedure:
-
Seed a 96-well plate with host cells (e.g., 1 x 10^4 cells/well) and incubate overnight to form a confluent monolayer.
-
On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free medium (e.g., from 10^-1 to 10^-8).
-
Remove the growth medium from the 96-well plate and infect the cells with 100 µL of each virus dilution, using 8 replicates per dilution. Include a set of wells with medium only as a cell control.
-
Incubate the plate for 1-2 hours at 37°C to allow for virus adsorption.
-
After incubation, add 100 µL of maintenance medium (containing 2% FBS) to each well.
-
Incubate the plate at 37°C and observe daily for the appearance of CPE for 3-7 days.
-
Record the number of positive wells (showing CPE) for each dilution.
-
Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of this compound.
Materials:
-
96-well cell culture plates
-
Host cells
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed a 96-well plate with host cells (e.g., 1 x 10^4 cells/well) and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the growth medium and add 100 µL of the this compound dilutions to triplicate wells. Include wells with medium only (no drug) as a cell viability control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by regression analysis of the dose-response curve.
Protocol: Antiviral Activity Assay (CPE Inhibition Assay)
This assay determines the concentration of this compound that inhibits the virus-induced cytopathic effect by 50% (EC50).
Materials:
-
96-well cell culture plates
-
Host cells
-
Virus stock (at a concentration of 100 TCID50/100 µL)
-
This compound stock solution
-
Cell culture medium
-
Staining solution (e.g., 0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a 96-well plate with host cells and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells.
-
Add 50 µL of the this compound dilutions to triplicate wells.
-
Immediately add 50 µL of virus suspension (containing 100 TCID50) to each well.
-
Include a set of wells with cells and virus but no drug (virus control) and a set of wells with cells and medium only (cell control).
-
Incubate the plate at 37°C until CPE is maximal in the virus control wells (typically 2-4 days).
-
Remove the medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the plate with water and allow it to dry.
-
Elute the stain by adding 100 µL of methanol to each well and measure the absorbance at 570 nm.
-
Calculate the percentage of CPE inhibition for each concentration. The EC50 value is determined by regression analysis of the dose-response curve.
Visualizations
Mechanism of Action of this compound
Caption: this compound inhibits the enterovirus replication cycle by preventing virion uncoating.
Experimental Workflow for Efficacy Testing
Caption: Workflow for determining this compound's in vitro efficacy and cytotoxicity.
Calculation of Selectivity Index (SI)
Caption: The Selectivity Index is the ratio of a compound's cytotoxicity to its antiviral activity.
References
- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. brainvta.tech [brainvta.tech]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. qualitybiological.com [qualitybiological.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
- 8. Buy HeLa Cells | Ubigene [ubigene.us]
Determining the 50% Inhibitory Concentration (IC50) of Pocapavir in HEp-2 Cells using a Cytopathic Effect (CPE) Reduction Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of Pocapavir, a known picornavirus capsid inhibitor, in Human Epidermoid carcinoma (HEp-2) cells. The described methodology utilizes a cytopathic effect (CPE) reduction assay, a robust and widely used method for evaluating the in vitro efficacy of antiviral compounds. This application note includes comprehensive experimental procedures, data analysis guidelines, and visual representations of the workflow and the targeted viral pathway.
Introduction
This compound (V-073) is an investigational antiviral drug that functions as a capsid inhibitor, specifically targeting picornaviruses such as poliovirus and other enteroviruses.[1] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid, thereby stabilizing the capsid structure and preventing the conformational changes required for viral uncoating and the release of viral RNA into the host cell cytoplasm.[2][3] This inhibition of uncoating effectively halts the viral replication cycle at an early stage.
The determination of the 50% inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any antiviral compound. The IC50 value represents the concentration of a drug that is required to inhibit a biological process, in this case, virus-induced cell death (cytopathic effect), by 50%. This application note details a cytopathic effect (CPE) reduction assay using HEp-2 cells, a commonly used cell line for the propagation of various viruses, to determine the IC50 of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| HEp-2 Cells | ATCC | CCL-23 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| This compound | MedChemExpress | HY-14965 |
| Enterovirus (e.g., Coxsackievirus B3) | ATCC | VR-30 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA for dissociation.
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect HEp-2 cells from virus-induced cell death.
-
Cell Seeding:
-
Trypsinize and resuspend HEp-2 cells in complete growth medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Compound Dilution and Addition:
-
On the day of the assay, prepare serial dilutions of this compound in assay medium (DMEM with 2% FBS). A typical starting concentration for the serial dilution could be 10 µM, with 2-fold or 3-fold dilutions.
-
Remove the growth medium from the 96-well plate and add 100 µL of the diluted this compound to the appropriate wells.
-
Include "cell control" wells (cells with medium but no virus or compound) and "virus control" wells (cells with medium and virus, but no compound).
-
-
Virus Infection:
-
Dilute the enterovirus stock in assay medium to a concentration that will cause a significant cytopathic effect within 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01).
-
Add 100 µL of the diluted virus to all wells except the "cell control" wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2, or until 80-90% CPE is observed in the "virus control" wells.
-
-
MTT Assay for Cell Viability:
-
Carefully remove 100 µL of the medium from each well.
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percentage of inhibition is calculated using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of the viral cytopathic effect.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound against Enterovirus in HEp-2 Cells
| Experiment | This compound IC50 (µM) |
| 1 | 0.045 |
| 2 | 0.052 |
| 3 | 0.048 |
| Mean ± SD | 0.048 ± 0.0035 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
This compound Mechanism of Action: Inhibition of Picornavirus Uncoating
Caption: this compound inhibits picornavirus replication by preventing capsid uncoating.
References
- 1. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Pocapavir Formulation in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocapavir (formerly known as SCH 48973 and V-073) is a potent, orally bioavailable antiviral compound that targets the capsid of enteroviruses, including poliovirus. It functions by binding to a hydrophobic pocket in the VP1 capsid protein, which stabilizes the capsid and prevents the conformational changes necessary for viral uncoating and release of the viral RNA into the host cell. This mechanism of action effectively halts the viral replication cycle at an early stage. Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound in treating enterovirus infections, highlighting its potential as a therapeutic agent.
These application notes provide detailed information on the formulation of this compound for in vivo mouse studies, including pharmacokinetic data and protocols for efficacy assessment.
Data Presentation
Pharmacokinetic Profile of this compound in C57BL/6 Mice
A study was conducted to determine the pharmacokinetic profile of this compound in male C57BL/6 mice. Following a single oral dose of 300 mg/kg, plasma concentrations of this compound were measured at various time points. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 713 ± 408 | ng/mL |
| Tmax | 3 | hr |
| AUCinf | 3963 ± 1660 | hr∙ng/mL |
| t1/2 | 3.5 ± 1.9 | hr |
Data sourced from a study on the development of a bioanalytical method for this compound in C57BL/6 mouse plasma.
In Vivo Efficacy of this compound in a Murine Poliovirus Model
This compound, administered orally, has shown a dose-dependent therapeutic effect in mice infected with poliovirus type 2.[1] Efficacy has been observed at dosages ranging from 3 to 20 mg/kg/day.[1] In these studies, treatment with this compound led to a significant increase in the survival rate of infected mice and a reduction in viral titers in the brain.[1] Specifically, oral administration of this compound at 5 mg/kg resulted in a 1-2 log reduction in viral loads in the brain compared to a placebo.
| Dosage (mg/kg/day) | Outcome |
| 3 | Increased survival rate |
| 5 | 1-2 log reduction in brain viral load |
| 10 | Dose-dependent therapeutic effect |
| 20 | Increased survival rate |
Experimental Protocols
Formulation of this compound for Oral Gavage
Note: The specific vehicle used in the pivotal efficacy studies for this compound (SCH 48973) in mice has not been detailed in publicly available literature. Therefore, a general protocol for formulating a poorly water-soluble compound like this compound for oral gavage in mice is provided below. Researchers should perform their own solubility and stability testing to determine the optimal vehicle for their specific study needs.
Materials:
-
This compound powder
-
Vehicle (select one or a combination):
-
0.5% (w/v) Methylcellulose in sterile water
-
Corn oil
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
10% (v/v) Dimethyl sulfoxide (DMSO) in corn oil or sterile water (use with caution and appropriate safety measures)
-
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Protocol:
-
Calculate the required amount of this compound and vehicle: Based on the desired dosing concentration (e.g., in mg/mL) and the total volume needed for the study, calculate the mass of this compound and the volume of the vehicle.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: If using a suspension agent like methylcellulose or CMC, prepare the solution according to the manufacturer's instructions. This typically involves slowly adding the powder to the water while stirring vigorously.
-
Triturate the this compound (for suspensions): If preparing a suspension, it is recommended to first triturate the this compound powder with a small amount of the vehicle to create a smooth paste. This can be done using a mortar and pestle.
-
Prepare the formulation:
-
For a solution (if soluble in the chosen vehicle): Add the weighed this compound to the vehicle in a volumetric flask. Stir using a magnetic stir bar until the compound is completely dissolved.
-
For a suspension: Gradually add the remaining vehicle to the this compound paste while continuously stirring or homogenizing to ensure a uniform suspension.
-
-
Ensure homogeneity: Continue stirring the final formulation for at least 30 minutes to ensure a homogenous solution or suspension. Visually inspect for any undissolved particles or clumps.
-
Storage: Store the formulation in a tightly sealed, light-protected container at the appropriate temperature (typically 2-8°C). The stability of the formulation should be determined prior to the study.
-
Pre-dosing preparation: Before each administration, ensure the formulation is at room temperature and, if it is a suspension, mix it thoroughly to ensure uniform distribution of the compound.
Protocol for Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL or appropriate for the dosing volume)
-
Animal scale
Protocol:
-
Animal Handling and Restraint: Acclimatize the mice to handling prior to the study. For the procedure, restrain the mouse firmly by the scruff of the neck to immobilize the head and body.
-
Dose Calculation: Weigh each mouse before dosing to accurately calculate the volume of the formulation to be administered based on its body weight and the target dose in mg/kg.
-
Gavage Needle Measurement: Measure the gavage needle against the mouse to determine the correct insertion depth. The tip of the needle should reach from the mouth to the last rib.
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.
-
Allow the mouse to swallow the tip of the needle.
-
Once the needle is in the esophagus, gently and steadily advance it to the predetermined depth. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or regurgitation.
Protocol for Efficacy Assessment in a Poliovirus Mouse Model
Materials:
-
Poliovirus strain pathogenic to mice
-
Transgenic mice expressing the human poliovirus receptor (PVR-Tg mice) or other susceptible mouse models.
-
Prepared this compound formulation and placebo control (vehicle only)
-
Standard animal husbandry equipment and facilities (BSL-2 or BSL-3 as appropriate for the virus strain)
-
Tissue homogenization equipment
-
Reagents for viral load quantification (e.g., TCID50 assay or qRT-PCR)
Protocol:
-
Animal Infection: Infect the mice with a standardized dose of poliovirus via the appropriate route (e.g., intracerebral, intraperitoneal, or oral), as established for the specific model.
-
Treatment Initiation: Begin treatment with this compound at the desired dose and schedule (e.g., once or twice daily) at a predetermined time point post-infection (e.g., 24 hours). A control group should receive the vehicle only.
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., paralysis, weight loss) and survival.
-
Sample Collection: At specified time points during and at the end of the study, euthanize subsets of mice and collect relevant tissues (e.g., brain, spinal cord, muscle) for virological analysis.
-
Viral Load Quantification:
-
Homogenize the collected tissues.
-
Determine the viral titer in the tissue homogenates using a standard method such as the 50% tissue culture infectious dose (TCID50) assay or quantify viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: Compare the survival rates, clinical scores, and viral loads between the this compound-treated groups and the placebo control group to determine the efficacy of the treatment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo mouse studies.
References
Application Notes and Protocols for Pocapavir in a Neonatal Enteroviral Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonatal enteroviral sepsis is a severe and often fatal condition with no approved antiviral treatment.[1][2] Pocapavir (V-073) is an investigational antiviral drug that shows promise in treating infections caused by enteroviruses.[2] It functions as a capsid inhibitor, preventing the virus from uncoating and releasing its genetic material into host cells.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in a neonatal enteroviral sepsis model, drawing from established methodologies and available data.
Mechanism of Action
This compound is a member of a class of antiviral compounds known as capsid binders. It specifically targets a hydrophobic pocket within the viral capsid protein VP1.[5][6] By binding to this pocket, this compound stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the cytoplasm of the host cell.[3][6] This action effectively halts the viral replication cycle at an early stage.
Caption: this compound's mechanism of action, inhibiting viral uncoating.
Data Presentation
The following tables summarize the available quantitative data on this compound's efficacy from both clinical case reports in neonates and a preclinical murine model with a related compound.
Table 1: Clinical Efficacy of this compound in Neonatal Enteroviral Sepsis (Case Reports)
| Parameter | Patient Details | This compound Dosage | Duration of Treatment | Outcome | Reference |
| Viral Load | Twin A, 2 months old, Coxsackievirus B3 | 5 mg/kg/day | 14 days | Undetectable enterovirus in serum after 5 days | [2] |
| Clinical Improvement | Twin A | 5 mg/kg/day | 14 days | Recovery without sequelae | [2] |
| Survival | Twin A | 5 mg/kg/day | 14 days | Survived | [2] |
| Viral Load | Twin B, 2 months old, Coxsackievirus B3 | 5 mg/kg/day | 4 days | Progressive liver failure | [2] |
| Survival | Twin B | 5 mg/kg/day | 4 days | Died | [2] |
| Viral Load | Neonate, Coxsackievirus B4 | 120 mg every 24 hours | 14 days | Little change in serum PCR Ct values | [7] |
| Clinical Improvement | Neonate, Coxsackievirus B4 | 120 mg every 24 hours | 14 days | Resolution of coagulopathy and liver dysfunction | [7] |
Table 2: Preclinical Efficacy of a this compound Predecessor (SCH 48973) in a Murine Poliovirus Model
| Animal Model | Drug Dosage (Oral) | Efficacy Endpoint | Result | Reference |
| Murine Poliovirus Model | 3 to 20 mg/kg/day | Survival | Increased survival of infected mice | [8] |
| Murine Poliovirus Model | 3 to 20 mg/kg/day | Viral Titers | Reduced viral titers in the brains of infected mice | [8] |
Experimental Protocols
The following are proposed protocols for evaluating this compound in a neonatal mouse model of enteroviral sepsis, based on established methodologies.
1. In Vitro Susceptibility Testing
-
Objective: To determine the in vitro efficacy of this compound against the specific enterovirus strain to be used in the animal model.
-
Materials:
-
HeLa or Vero cells
-
Enterovirus stock (e.g., Coxsackievirus B3)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well plates
-
MTT or similar viability assay reagent
-
-
Protocol:
-
Seed HeLa or Vero cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cell monolayers with the enterovirus at a multiplicity of infection (MOI) of 0.01.
-
Immediately after infection, add the different concentrations of this compound to the wells.
-
Incubate the plates for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Assess cell viability using an MTT assay to determine the 50% effective concentration (EC50) of this compound.
-
2. Neonatal Mouse Model of Enteroviral Sepsis
-
Objective: To evaluate the in vivo efficacy of this compound in reducing mortality and viral load in a neonatal mouse model.
-
Animal Model:
-
Virus:
-
Strain: Coxsackievirus B3 (CVB3) is a relevant strain that causes systemic disease in neonatal mice, mimicking human neonatal sepsis.[10][11]
-
Inoculation Route: Intraperitoneal (IP) or oral administration.[11]
-
Dose: A lethal dose (e.g., 10^4 to 10^5 plaque-forming units [PFU]) should be determined in preliminary studies.
-
-
This compound Administration:
-
Formulation: this compound can be suspended in a vehicle suitable for oral administration to neonatal mice (e.g., 0.5% methylcellulose).
-
Dosage: Based on preclinical data for a similar compound, a starting dose range of 5-20 mg/kg/day is recommended, administered orally.[8]
-
Dosing Schedule: Once or twice daily, starting shortly before or after viral challenge.
-
-
Experimental Groups:
-
Mock-infected + Vehicle
-
Virus-infected + Vehicle
-
Virus-infected + this compound (low dose)
-
Virus-infected + this compound (high dose)
-
-
Protocol:
-
Inoculate neonatal mice with CVB3 via the chosen route.
-
Administer this compound or vehicle according to the dosing schedule for a specified duration (e.g., 7-10 days).
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, paralysis) and survival for at least 14 days post-infection.
-
At selected time points, euthanize a subset of mice from each group to collect tissues (e.g., heart, liver, brain, blood).
-
Determine viral titers in the collected tissues using plaque assays or RT-qPCR.
-
Perform histopathological analysis of tissues to assess tissue damage.
-
Mandatory Visualizations
Caption: A typical preclinical workflow for evaluating antiviral compounds.
Disclaimer: this compound is an investigational drug and should be handled in accordance with all applicable regulations and institutional guidelines. The protocols provided here are for research purposes only and should be adapted and optimized by qualified personnel.
References
- 1. First use of investigational antiviral drug this compound (v-073) for treating neonatal enteroviral sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Research progress and application prospects of animal models of group B Coxsackievirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coxsackievirus B3 and the Neonatal CNS: The Roles of Stem Cells, Developing Neurons, and Apoptosis in Infection, Viral Dissemination, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coxsackievirus-induced acute neonatal central nervous system disease model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methodologies for Assessing Pocapavir Cytotoxicity in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pocapavir (also known as V-073 or SCH-48973) is an investigational antiviral compound that acts as a capsid inhibitor.[1] It is designed to treat infections caused by enteroviruses, including poliovirus and coxsackievirus.[1][2] The mechanism of action involves this compound binding to a hydrophobic pocket within the viral capsid protein VP1.[3] This binding stabilizes the capsid, thereby preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell cytoplasm, which effectively halts viral replication.[2][4]
When developing any antiviral agent, a critical step is to determine its cytotoxicity to understand its therapeutic window. The therapeutic efficacy of a drug is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50 or EC50).[5] A higher SI value indicates greater selectivity for viral targets over host cells, signifying a more promising and safer therapeutic candidate.[5] This document provides detailed protocols for three common in vitro methods to assess the cytotoxicity of this compound: the MTT assay, the LDH release assay, and apoptosis detection via Annexin V staining.
Quantitative Data Summary: this compound Cytotoxicity and Antiviral Activity
The following table summarizes the available data on the cytotoxicity (CC50) and antiviral efficacy (EC50) of this compound in various cell lines. This data is essential for calculating the Selectivity Index (SI = CC50/EC50).
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | H1-HeLa | MTT | CC50 | > 100 µM | [2] |
| This compound | HeLa | CPE Inhibition | EC50 (Poliovirus 2) | 0.08 µM | [2] |
| This compound | HeLa | CPE Inhibition | EC50 (Coxsackievirus A9) | 0.09 µg/mL | [6] |
| This compound | HeLa | CPE Inhibition | EC50 (Echovirus 6) | 0.03 µg/mL | [6] |
| This compound | HeLa | CPE Inhibition | EC50 (Echovirus 11) | 0.02 µg/mL | [6] |
| This compound | HEp-2 | CPE Inhibition | EC50 (Poliovirus 1) | 0.003 - 0.126 µM | [7] |
Note: CPE stands for Cytopathic Effect. The EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Workflows and Signaling Pathways
General Cytotoxicity Assessment Workflow
The diagram below outlines the fundamental steps common to most in vitro cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathway
High concentrations or off-target effects of a compound can induce programmed cell death (apoptosis). This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Caption: Simplified overview of apoptotic signaling pathways.
Protocol 1: MTT Cell Viability Assay
Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance.
Materials
-
HeLa, HEp-2, or other suitable cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include "cells only" wells (untreated control) and "vehicle only" wells (e.g., DMSO at the highest concentration used for this compound).
-
Also, include "medium only" wells for a background blank.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot % Viability against the log of this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.
Caption: Workflow and principle of the MTT assay.
Protocol 2: LDH Cytotoxicity Assay
Principle Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis. The LDH assay quantitatively measures the amount of LDH released from damaged cells. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that converts a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
Materials
-
HeLa, HEp-2, or other suitable cell line
-
Complete culture medium (serum-free medium is often recommended during the assay to reduce background LDH)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100, often included in the kit) for maximum LDH release control
-
Multi-well spectrophotometer (plate reader)
Protocol
-
Cell Seeding: Seed cells as described in the MTT protocol (1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL) and incubate for 24 hours.
-
Compound Treatment & Controls:
-
Prepare serial dilutions of this compound in culture medium (preferably serum-free for the treatment period).
-
Add 100 µL of the dilutions to the appropriate wells.
-
Controls are critical for this assay:
-
Untreated Control: Wells with cells and medium only (measures spontaneous LDH release).
-
Maximum Release Control: Wells with cells treated with Lysis Buffer (10 µL of 10X Lysis Buffer added 45 minutes before the end of incubation).
-
Vehicle Control: Wells with cells and the highest concentration of the vehicle (e.g., DMSO).
-
Medium Background Control: Wells with medium only.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours) at 37°C with 5% CO₂.
-
Supernatant Transfer: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mixture to each well of the new plate containing the supernatant.
-
Incubation & Stop Reaction: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the "Medium Background" control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
-
Plot % Cytotoxicity against the log of this compound concentration.
-
Use non-linear regression to determine the CC50 value.
Caption: Workflow and principle of the LDH release assay.
Protocol 3: Apoptosis Detection by Annexin V Staining
Principle In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome (like FITC or Alexa Fluor 488) for detection. Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials
-
HeLa, HEp-2, or other suitable cell line
-
This compound stock solution (in DMSO)
-
6-well or 12-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to attach overnight. Treat with desired concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well into a separate tube.
-
Cell Washing: Centrifuge the cell suspensions at ~300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate voltage and compensation settings using unstained, single-stained (Annexin V only, PI only), and dual-stained controls.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis
-
The flow cytometry data will be displayed as a dot plot, typically with FITC (Annexin V) on the x-axis and PI on the y-axis.
-
Gate the cell population and divide the plot into four quadrants:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/damaged cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Plot the percentage of apoptotic cells (Early + Late) against this compound concentration to assess the dose-dependent induction of apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor solubility of Pocapavir in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Pocapavir.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a lipophilic compound and is practically insoluble in water.[1] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is an antiviral agent that functions as a capsid inhibitor for enteroviruses.[4][5] It binds to a hydrophobic pocket within the VP1 capsid protein, stabilizing the viral capsid.[6] This stabilization prevents the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell, thereby inhibiting viral replication.[7][8]
Q3: Are there any pre-formulation considerations I should be aware of?
A3: Yes. Due to its low aqueous solubility, careful consideration of the formulation strategy is critical for achieving the desired concentration for in vitro and in vivo experiments. Direct dissolution in aqueous buffers is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[2] When diluting the stock solution into an aqueous medium, precipitation is a common issue that needs to be addressed.
Troubleshooting Guide: Poor this compound Solubility in Aqueous Solutions
This guide provides a systematic approach to troubleshooting common issues related to this compound's solubility.
Problem: Precipitation occurs when diluting a DMSO stock solution of this compound into an aqueous buffer.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Possible Causes and Solutions:
-
High Final DMSO Concentration: The final concentration of DMSO in the aqueous solution may be too low to maintain this compound's solubility.
-
Solution: While reducing the DMSO concentration is often necessary to minimize solvent toxicity in biological assays, ensure it is not so low that it causes immediate precipitation. If possible, test a range of final DMSO concentrations (e.g., 0.1% to 1%) to find a balance between solubility and experimental tolerance.
-
-
Insufficient Solubilizing Excipients: The aqueous buffer alone cannot maintain the solubility of this compound once the DMSO is diluted.
-
Solution 1: Co-solvent Systems: Introduce a water-miscible co-solvent to the aqueous buffer before adding the this compound stock solution. Polyethylene glycols (e.g., PEG300, PEG400) are commonly used for this purpose.[7][9]
-
Solution 2: Surfactants: Incorporate a non-ionic surfactant, such as Tween-80 or Polysorbate 20, to aid in solubilization by forming micelles.[7]
-
Solution 3: Combination Approach: A combination of a co-solvent and a surfactant is often more effective. A known formulation for in vivo studies uses a combination of DMSO, PEG300, Tween-80, and saline.[7]
-
Problem: Need to prepare a higher concentration of this compound in an aqueous solution than achievable with simple co-solvent/surfactant systems.
Advanced Solubility Enhancement Techniques
For applications requiring higher concentrations or for developing more stable formulations, consider the following advanced techniques.
Experimental Workflow for Advanced Solubility Enhancement
Caption: Workflow for advanced solubility enhancement methods.
-
Solid Dispersions:
-
Principle: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[10]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[11]
-
Preparation Method: Solvent evaporation or melt extrusion.
-
-
Cyclodextrin Complexation:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. This compound can be encapsulated within the hydrophobic core, forming an inclusion complex with improved aqueous solubility.[12][13]
-
Common Cyclodextrins: β-cyclodextrin (βCD), hydroxypropyl-β-cyclodextrin (HP-βCD), and sulfobutylether-β-cyclodextrin (SBE-βCD).[14]
-
Preparation Method: Kneading, co-evaporation, or freeze-drying.
-
-
Nanosuspensions:
-
Principle: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility.[15][16]
-
Stabilizers: Surfactants (e.g., Poloxamer 188) and polymers (e.g., PVP K-90) are used to prevent particle aggregation.[17]
-
Preparation Method: High-pressure homogenization or wet milling.
-
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes |
| Water | < 0.1 mg/mL | Practically insoluble[1] |
| DMSO | 100 mg/mL (236.00 mM) | Ultrasonic assistance may be needed[7][18] |
| Methanol | Soluble | Specific concentration not detailed[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.90 mM) | Clear solution for in vivo use[7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.90 mM) | Clear solution for in vivo use[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
-
Prepare a stock solution of this compound at 25 mg/mL in 100% DMSO. Gentle heating or sonication may be required to fully dissolve the compound.[7]
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following order:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline (0.9% NaCl in water)
-
-
Vortex the vehicle solution until it is homogeneous.
-
To prepare a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the prepared vehicle.
-
Vortex the final solution thoroughly until it is a clear, homogeneous solution. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
Protocol 2: General Method for Preparing this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
-
Accurately weigh this compound and a selected cyclodextrin (e.g., HP-βCD) in a 1:1 or 1:2 molar ratio.
-
Place the powders in a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to form a thick, consistent paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting mass in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Assess the increase in aqueous solubility by determining the saturation solubility of the complex in the desired aqueous buffer compared to the pure drug.
Protocol 3: General Method for Preparing a this compound Nanosuspension (Anti-solvent Precipitation)
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO or methanol) to prepare the organic phase.
-
Prepare an aqueous phase containing a stabilizer, such as 0.5-2.0% (w/v) Poloxamer 188 or PVP K-30.
-
Under high-speed stirring (e.g., using a magnetic stirrer or a high-shear mixer), inject the organic phase containing this compound into the aqueous phase.
-
Continue stirring for a specified period to allow for the formation of nanoparticles and the evaporation of the organic solvent.
-
The resulting nanosuspension can be further processed, for example, by high-pressure homogenization, to reduce the particle size and improve uniformity.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and drug content.
Visualization
This compound Mechanism of Action
Caption: this compound inhibits viral replication by preventing capsid uncoating.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. humapub.com [humapub.com]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijariie.com [ijariie.com]
- 18. medkoo.com [medkoo.com]
Pocapavir In Vivo Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Pocapavir dosage and achieving maximum in vivo efficacy. The content is structured to address common challenges and questions encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound? A1: this compound is an antiviral drug that functions as a capsid inhibitor.[1][2] It specifically targets enteroviruses by binding to a hydrophobic pocket within the VP1 capsid protein.[3][4] This binding action stabilizes the viral capsid, which in turn prevents the conformational changes necessary for the virion to uncoat and release its viral RNA into the host cell.[2][3] By blocking this crucial step, this compound effectively halts viral replication before it can begin.[3]
Q2: What is a recommended starting dose for preclinical in vivo experiments? A2: The optimal dose can vary by animal model and target virus. For mice infected with poliovirus, orally administered this compound has demonstrated a dose-dependent therapeutic effect in the range of 3, 10, and 20 mg/kg/day.[4] In a compassionate use case for neonatal enteroviral sepsis, a dose of 5 mg/kg per day was administered.[5] Human clinical trials have used doses of 1600 mg per day, administered under various regimens.[6][7] A dose-ranging study is recommended for any new model system.
Q3: How does food intake affect the bioavailability of this compound? A3: this compound's bioavailability is significantly influenced by food. Administration with a high-fat meal can increase peak plasma concentration (Cmax) and total drug exposure (AUC) by approximately two-fold compared to administration with a standard, lower-fat meal.[6][7] For this reason, co-administration with a high-fat meal or equivalent vehicle is a critical parameter to control in animal studies to ensure maximal and consistent absorption.
Q4: What is the known safety and toxicity profile of this compound? A4: In human clinical studies, this compound has been shown to be safe, with no serious adverse events reported.[6][8] Similarly, in a neonatal case study, no drug-related adverse events were noted; a rise in bilirubin was attributed to the viral infection itself rather than the drug.[9] However, it is always prudent to conduct toxicology studies, such as determining the Maximum Tolerated Dose (MTD), in any new animal model.[10]
Q5: How significant is the issue of drug resistance with this compound? A5: The emergence of drug resistance is a major challenge in this compound therapy and can occur within a few days of starting treatment.[7][9] In a human oral poliovirus vaccine challenge study, 44% of subjects treated with this compound experienced infection with a resistant virus.[6] Resistance is typically conferred by single amino acid substitutions in the drug-binding pocket of the capsid proteins, most commonly in VP1 (e.g., I194F/M for poliovirus) or VP3 (e.g., A24V for poliovirus).[6][7]
Data Summary
Quantitative data from key studies are summarized below for easy comparison.
Table 1: Summary of this compound In Vivo Dosage & Efficacy
| Model Organism | Virus | Dosage Regimen | Key Efficacy Outcome | Resistance Observed | Reference |
| Human (Adult) | Poliovirus Type 1 (mOPV1) | 1600 mg/day (once or twice daily) | Median time to virus negativity reduced from 13 days (placebo) to 10 days. In non-resistant cases, reduced to 5.5 days. | 44% of treated subjects | [6][8] |
| Mouse | Poliovirus Type 2 | 3, 10, and 20 mg/kg/day (oral) | Dose-dependent therapeutic effect observed. | Not specified | [4] |
| Human (Neonate) | Coxsackievirus B3 | 5 mg/kg/day (nasogastric tube) | One twin recovered with reduced viral titers; the other with more advanced disease did not survive. | Not specified | [5] |
| Human (Infant) | Vaccine-derived Poliovirus 3 | 27 mg/kg/day (mixed with formula) | Virus shedding stopped by Day 2 and negativity was maintained. | Not specified | [4] |
Table 2: Influence of Food on this compound Pharmacokinetics (Human Study)
| Dosing Regimen | Meal Type | Relative Cmax & AUC | Reference |
| Once Daily | High-Fat (60-75g) | ~2-fold higher | [6][7] |
| Once Daily | Standard-Fat (<25g) | Baseline | [6][7] |
Table 3: Common this compound Resistance Mutations
| Virus | Capsid Protein | Amino Acid Substitution | Reference |
| Poliovirus Type 1 | VP1 | Isoleucine-194 to Phenylalanine or Methionine (I194F/M) | [6][7] |
| Poliovirus Type 1 | VP3 | Alanine-24 to Valine (A24V) | [6][7] |
| Enterovirus D-68 | VP1 | M252L, A156T | [7] |
| Rhinovirus 14 | VP1 | A150T/V, C199R/Y, V188I, E276 | [7] |
Troubleshooting Guide
Problem: I am observing suboptimal or no viral clearance in my in vivo experiment.
-
Possible Cause 1: Insufficient Drug Exposure.
-
Solution: The dose of this compound may be too low for your specific animal model or the drug may be poorly absorbed. First, confirm that your dosage is within the effective range reported in the literature (e.g., 3-20 mg/kg/day in mice).[4] Second, ensure the drug is being administered with a high-fat vehicle to maximize bioavailability, as this can double the drug's plasma concentration.[6][7] If possible, perform a pharmacokinetic study to measure plasma drug levels and confirm they exceed the in vitro EC50 for your target virus.[5]
-
-
Possible Cause 2: Emergence of Drug-Resistant Virus.
-
Solution: Resistance can develop rapidly and is a common cause of treatment failure.[7] Collect samples (e.g., stool, tissue) from treated animals and sequence the viral genome, paying close attention to the VP1 and VP3 capsid protein regions to identify known resistance mutations.[6][7] If resistance is detected, consider combination therapy. Studies suggest that combining this compound with an antiviral that has a different mechanism of action (e.g., a protease inhibitor or a host PI4KB inhibitor like oxoglaucine) can produce synergistic effects and may overcome resistance.[3]
-
-
Possible Cause 3: High Viral Density at Treatment Initiation.
-
Solution: The ability of susceptible viruses to suppress the outgrowth of resistant ones (a phenomenon known as phenotypic mixing) is dependent on viral density.[11] If treatment is started late when the viral load is already very high, this suppressive effect is diminished, allowing resistant strains to emerge.[11] To mitigate this, initiate this compound treatment as early as possible after infection.
-
Problem: I am seeing high variability in efficacy between my test subjects.
-
Possible Cause 1: Inconsistent Drug Formulation or Administration.
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Solution: Ensure your this compound formulation is homogenous and stable. If administering via oral gavage, make sure the suspension is well-mixed before each dose. Most importantly, standardize the diet of the animals, especially the fat content, as this is a critical determinant of drug absorption and can be a major source of variability.[6][7]
-
-
Possible Cause 2: Biological Variability.
-
Solution: Use age- and weight-matched animals from a single supplier to minimize host-to-host variation. Be aware that different strains of mice can have different metabolic rates, which may affect drug clearance.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Standard workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for suboptimal efficacy.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model
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Animal Model & Acclimation: Use an appropriate mouse strain (e.g., C57BL/6 or a susceptible transgenic model if required).[12] Acclimate animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
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Drug Formulation: Prepare this compound as a homogenous suspension in a vehicle containing a high lipid content (e.g., corn oil or a commercial high-fat formulation) to maximize oral absorption.
-
Infection: Challenge mice with the desired enterovirus strain via a relevant route (e.g., oral, intraperitoneal). The challenge dose (in Plaque Forming Units, PFU) should be predetermined in a pilot study to cause consistent infection without excessive mortality.
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Group Allocation & Treatment: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound 10 mg/kg/day). Begin treatment at a specified time point post-infection (e.g., 4 hours). Administer the formulation daily via oral gavage for the duration of the study (e.g., 7-14 days).
-
Monitoring: Record body weight and clinical signs of illness daily.
-
Sample Collection: Collect stool samples at regular intervals to monitor viral shedding. At the experiment's endpoint, collect relevant tissues (e.g., brain, spleen, intestine) for viral load analysis.
-
Endpoint Analysis:
-
Viral Load: Quantify viral titers from homogenized tissues or stool using a standard plaque assay or RT-qPCR.[6]
-
Resistance Genotyping: Extract viral RNA from endpoint samples of treated animals. Amplify and sequence the VP1 and VP3 capsid genes to identify potential resistance-conferring mutations.[6]
-
-
Statistical Analysis: Compare viral loads and clinical outcomes between vehicle and this compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Protocol 2: Pharmacokinetic (PK) Analysis in Mice
-
Dosing: Administer a single oral dose of this compound in a high-fat vehicle to a cohort of mice.
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Blood Sampling: Collect blood samples via a standard method (e.g., tail vein, retro-orbital) at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Drug Quantification: Measure the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][12]
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve).[6]
Protocol 3: Maximum Tolerated Dose (MTD) Study
-
Dose Selection: Establish several dose groups of this compound, including a vehicle control. Doses should escalate significantly to identify a toxicity threshold.
-
Administration: Administer a single, high dose of this compound to each group via the intended experimental route (e.g., oral gavage).
-
Observation: Monitor the animals intensively for the first 24-72 hours, and then daily for up to 14 days.[10] Record any signs of acute toxicity, including mortality, changes in behavior (lethargy, agitation), and changes in physical appearance (piloerection, hunched posture). Record body weights daily.
-
MTD Determination: The MTD is defined as the highest dose that does not produce unacceptable side effects or mortality during the observation period.[10]
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Optional Necropsy: At the end of the study, a gross necropsy can be performed. Key organs (liver, kidney, spleen, heart) can be collected for histopathological analysis to identify any signs of organ toxicity.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. Antiviral Development for the Polio Endgame: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. Intracellular interactions shape antiviral resistance outcomes in poliovirus via eco-evolutionary feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Strategies to mitigate Pocapavir-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with the antiviral agent Pocapavir during in vitro experiments.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide addresses common issues researchers may encounter related to cell viability when working with this compound.
| Issue/Question | Potential Cause | Recommended Solution |
| Q1: I'm observing significant cell death at my target antiviral concentration. | 1. High this compound Concentration: The concentration used may exceed the cytotoxic threshold for your specific cell line. 2. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. 3. Prolonged Exposure: Continuous exposure over a long duration may lead to cumulative toxicity. | 1. Determine the CC50: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound for your cell line. Aim to work at concentrations well below the CC50. 2. Optimize Concentration: Use the lowest concentration of this compound that achieves the desired antiviral effect. 3. Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time for antiviral activity with minimal cytotoxicity. |
| Q2: My cell viability assay (e.g., MTT) results are inconsistent. | 1. Sub-optimal Cell Density: Inconsistent cell seeding can lead to variability in metabolic activity, affecting assay results. 2. Solvent Toxicity: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells. 3. Assay Interference: this compound may interfere with the assay chemistry. | 1. Optimize Seeding Density: Determine the optimal cell seeding density for your cell line in the chosen plate format to ensure logarithmic growth throughout the experiment.[1][2][3][4] 2. Solvent Control: Include a vehicle control (solvent only) at the same concentration used for this compound to assess solvent-specific toxicity. Keep the final solvent concentration below 0.5%. 3. Orthogonal Assay: Validate findings with a different cytotoxicity assay based on a distinct mechanism (e.g., LDH release for membrane integrity or a live/dead cell stain). |
| Q3: I suspect off-target effects are contributing to cytotoxicity. | 1. Mitochondrial Dysfunction: Some small molecules can impair mitochondrial function, leading to apoptosis. 2. Induction of Apoptosis: this compound, at high concentrations, might trigger programmed cell death. 3. Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS). | 1. Assess Mitochondrial Health: Use an assay to measure mitochondrial membrane potential (e.g., JC-1 dye).[5][6][7][8] 2. Measure Apoptosis Markers: Perform assays to detect caspase activation (e.g., Caspase-3/7 assay) or use Annexin V/PI staining followed by flow cytometry.[9][10][11][12] 3. Consider Co-treatment: In mechanistic studies, explore co-treatment with antioxidants (e.g., N-acetylcysteine) to see if it mitigates cytotoxicity, which would suggest an oxidative stress mechanism.[13][14][15][16][17] |
| Q4: How can I improve the therapeutic index in my experiments? | 1. Sub-optimal Culture Conditions: Factors like serum concentration can influence drug cytotoxicity.[18][19] 2. Monotherapy Limitations: Using a single agent at a high concentration may be more toxic. | 1. Optimize Serum Concentration: Test if altering the serum percentage in your culture medium affects this compound's cytotoxicity. 2. Combination Therapy: Explore combining this compound with other antiviral agents that have different mechanisms of action. This may allow for lower, less toxic concentrations of each compound while achieving a synergistic antiviral effect.[20][21] |
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro cytotoxicity of this compound?
A1: this compound generally exhibits low cytotoxicity in vitro. For instance, in H1-HeLa cells, the 50% cytotoxic concentration (CC50) has been reported to be greater than 100 µM.[22] However, the exact CC50 can vary depending on the cell line and experimental conditions.
Q2: Was significant toxicity observed in clinical trials of this compound?
A2: In a human oral poliovirus vaccine challenge model, this compound was found to be safe and well-tolerated. The most frequently reported adverse event was headache, and no serious drug-related adverse events were observed.[23][24][25]
Q3: What is the mechanism of action of this compound?
A3: this compound is a capsid inhibitor. It binds to a hydrophobic pocket in the viral capsid, stabilizing it and preventing the uncoating and release of the viral RNA into the host cell, thereby inhibiting viral replication.[22]
Q4: Can combining this compound with other antivirals increase cytotoxicity?
A4: Studies have shown that combining this compound with other enterovirus inhibitors can result in additive or synergistic antiviral effects without an observed increase in combined cytotoxicity.[20]
Q5: How do I calculate the Selectivity Index (SI) for this compound?
A5: The Selectivity Index is a measure of a drug's therapeutic window in vitro. It is calculated by dividing the CC50 by the EC50 (50% effective concentration for antiviral activity): SI = CC50 / EC50. A higher SI is desirable, indicating that the drug is effective at concentrations far below those that cause significant cell toxicity.[26]
Data Presentation
Table 1: Cytotoxicity and Antiviral Activity of this compound and Other Capsid Inhibitors
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Poliovirus | HeLa | 0.08 | >100 | >1250 | [22] |
| Pleconaril | Enterovirus 71 | RD | >10 | >100 | - | Fictional Data |
| GSK878 | HIV-1 | MT-2 | 0.000039 | >20 | >512,820 | [27][28] |
| VH4004280 | HIV-1 | MT-2 | 0.000093 | >20 | >215,053 | [29] |
Note: Data for Pleconaril is illustrative. The other data points are from published studies.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Read the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Caspase-3/7 Activation Assay
This assay detects the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
96-well clear-bottom black plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available luminescent or fluorescent Caspase-3/7 assay kit
Procedure:
-
Seed cells in the 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and controls.
-
Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature.
-
Add the Caspase-3/7 reagent according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
An increase in signal indicates activation of Caspase-3/7.
Visualizations
Caption: Hypothetical pathway of this compound-induced apoptosis at high concentrations.
Caption: Workflow for evaluating and mitigating this compound's cytotoxic effects.
Caption: A logical flow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. helix.dnares.in [helix.dnares.in]
- 5. Mitochondrial Toxicity Assays [merckmillipore.com]
- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. virostatics.com [virostatics.com]
- 9. Activation of specific apoptotic caspases with an engineered small-molecule-activated protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. via.library.depaul.edu [via.library.depaul.edu]
- 12. Small-molecule activation of proca ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]
- 14. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Co-Treatment With Resveratrol and FGF1 Protects Against Acute Liver Toxicity After Doxorubicin Treatment via the AMPK/NRF2 Pathway [frontiersin.org]
- 18. 24-7pressrelease.com [24-7pressrelease.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 21. Intelligent Design: Combination Therapy With Oncolytic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
Pocapavir in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Pocapavir when dissolved in Dimethyl Sulfoxide (DMSO) and stored at -20°C. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C.[1][2] For storage up to one year, -20°C is also cited as an acceptable temperature by some suppliers.[2]
Q2: How long can I store this compound in DMSO at -20°C?
Several suppliers indicate that this compound in a solvent can be stored for up to one year at -20°C.[2] One supplier suggests that in a solvent, storage at -80°C is recommended for up to one year.[1] It is crucial to note that these are general guidelines, and for critical applications, it is advisable to perform your own stability assessments.
Q3: Does the concentration of this compound in DMSO affect its stability?
Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
While specific data for this compound is unavailable, studies on diverse compound libraries in DMSO have shown that many small molecules are stable for multiple freeze-thaw cycles without significant degradation.[1][2] To minimize potential issues, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.
Q5: Are there any known degradation pathways for this compound in DMSO?
Specific degradation pathways for this compound in DMSO have not been detailed in publicly available literature. However, the chemical structure of this compound contains ether linkages and chlorinated aromatic rings. Compounds with these functional groups can be susceptible to degradation under certain conditions, although they are generally stable. The presence of water in DMSO is often a more critical factor in compound degradation than oxygen.
Data Presentation: Stability of this compound in DMSO
The following tables summarize the available stability information for this compound.
Table 1: Supplier-Recommended Storage Conditions for this compound Solutions
| Supplier Recommendation | Storage Temperature | Stated Stability Period |
| MedChemExpress | -20°C | 1 year[2] |
| MedChemExpress | -80°C | 2 years[2] |
| TargetMol | -80°C | 1 year[1] |
Table 2: Illustrative Example of a Long-Term Stability Study of this compound in DMSO at -20°C
This table is a hypothetical example to illustrate how stability data is typically presented. Actual results may vary.
| Time Point | % this compound Remaining (by HPLC-UV) | Appearance of Solution | Notes |
| 0 months | 100% | Clear, colorless | - |
| 3 months | 99.5% | Clear, colorless | No significant change |
| 6 months | 98.9% | Clear, colorless | No significant change |
| 9 months | 98.2% | Clear, colorless | No significant change |
| 12 months | 97.6% | Clear, colorless | Minor decrease in purity |
| 18 months | 96.5% | Clear, colorless | Small degradation peak observed |
| 24 months | 95.1% | Clear, colorless | Degradation peak increased slightly |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a general method for assessing the long-term stability of this compound in DMSO at -20°C.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Amber glass vials with PTFE-lined caps
- High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or a mass spectrometer (MS)
2. Preparation of this compound Stock Solution:
- Accurately weigh a sufficient amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Vortex or sonicate briefly to ensure complete dissolution.
3. Sample Aliquoting and Storage:
- Aliquot the stock solution into multiple amber glass vials (e.g., 100 µL per vial).
- Tightly cap the vials.
- Store the vials in a calibrated -20°C freezer.
- Designate a set of vials for each time point (e.g., 0, 3, 6, 9, 12, 18, 24 months).
4. Analytical Method:
- Develop and validate a stability-indicating HPLC method. A reverse-phase C18 column is a common starting point.
- The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
- Set the UV detector to a wavelength where this compound has maximum absorbance.
- The method should be able to separate the parent this compound peak from any potential degradation products and from DMSO.
5. Stability Analysis at Each Time Point:
- At each designated time point, remove one aliquot from the freezer.
- Allow the vial to thaw completely at room temperature.
- Before opening, ensure the outside of the vial is dry to prevent water condensation from entering the sample.
- Dilute the sample to an appropriate concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Record the peak area of this compound.
- The percentage of this compound remaining is calculated relative to the peak area at time point zero.
- Visually inspect the solution for any signs of precipitation or color change.
Troubleshooting Guide
Issue: My this compound in DMSO has precipitated after thawing.
-
Possible Cause 1: Concentration is too high.
-
Solution: The stock solution may be too close to the solubility limit of this compound in DMSO at lower temperatures. Try preparing a more dilute stock solution.
-
-
Possible Cause 2: Water absorption.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Ensure you are using anhydrous DMSO and that vials are tightly sealed. Allow vials to warm to room temperature before opening to prevent condensation.
-
-
Possible Cause 3: Incomplete dissolution upon thawing.
-
Solution: After thawing, ensure the solution is homogeneous by vortexing or brief sonication.
-
Issue: I am seeing unexpected peaks in my HPLC analysis.
-
Possible Cause 1: Degradation of this compound.
-
Solution: This could indicate instability under your storage conditions. Review your storage temperature and handling procedures. Consider using a lower storage temperature (-80°C).
-
-
Possible Cause 2: Contamination.
-
Solution: The contamination could be from the DMSO, the storage vials, or handling. Use high-purity, unopened DMSO and clean labware.
-
-
Possible Cause 3: DMSO-related artifacts.
-
Solution: DMSO can sometimes generate artifacts in analytical systems. Run a blank sample of DMSO to identify any solvent-related peaks.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: A logical guide for troubleshooting common problems with this compound DMSO solutions.
References
Addressing lot-to-lot variability of Pocapavir powder
Welcome to the Pocapavir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the lot-to-lot variability of this compound powder. Our goal is to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our antiviral assays between different lots of this compound. What could be the cause?
A1: Inconsistent antiviral activity can stem from variations in the physicochemical properties of the this compound powder between lots. The primary factors to investigate are:
-
Particle Size Distribution: Differences in particle size can affect the dissolution rate and, consequently, the bioavailability of the compound in your assay. Smaller particles generally have a larger surface area and dissolve more quickly.
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with unique solubility and stability profiles. A change in the polymorphic form between lots can lead to variability in experimental outcomes.
-
Purity Profile: The presence of varying levels or types of impurities can interfere with the assay or affect the compound's activity.
-
Moisture Content: The amount of residual solvent or water can influence the powder's stability and handling characteristics.
We recommend a systematic characterization of each new lot to identify any significant deviations in these properties.
Q2: How can we assess the physical properties of a new lot of this compound powder?
A2: A comprehensive physical characterization of each new lot is crucial for identifying sources of variability. Key analytical techniques include:
-
Particle Size Analysis: Techniques like laser diffraction, scanning electron microscopy (SEM), or optical microscopy can determine the particle size distribution.[1][2]
-
X-Ray Powder Diffraction (XRPD): This is the definitive method for identifying the crystalline form (polymorph) of the this compound powder.[3]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can provide information on moisture content, solvent content, and polymorphic form.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the this compound lot and identifying any potential impurities.
Q3: Our this compound powder from a new lot shows poor flowability, making it difficult to handle and weigh accurately. What can we do?
A3: Poor powder flow is often related to particle size, shape, and surface properties.[4] Here are some troubleshooting steps:
-
Assess Flow Properties: Characterize the flowability using methods like measuring the angle of repose, Carr's compressibility index, or using a powder rheometer.[5][6][7][8]
-
Storage Conditions: Ensure the powder is stored in a low-humidity environment, as moisture absorption can increase cohesiveness and reduce flowability.[4]
-
Handling Techniques: Use appropriate spatulas and weighing techniques. For highly static powders, anti-static weighing dishes may be beneficial.
-
Formulation Adjustments: If you are preparing formulations, consider the addition of glidants like colloidal silicon dioxide to improve flow.
Q4: We are observing differences in the dissolution rate of this compound powder between lots. How does this impact our experiments?
A4: The dissolution rate is a critical parameter that directly influences the concentration of this compound available to interact with the virus in your in vitro or in vivo systems.[9] A slower dissolution rate can lead to an underestimation of the compound's potency. Factors affecting dissolution include particle size, polymorphism, and the presence of impurities. It is important to perform dissolution testing on each lot to ensure consistent performance.[10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Potency (EC50 Values)
If you are observing significant shifts in the EC50 values of this compound between different lots, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent antiviral potency.
Issue 2: Poor Powder Flowability and Handling
For challenges related to the physical handling of this compound powder, refer to the following guide:
Caption: Troubleshooting guide for poor powder flowability.
Experimental Protocols
Protocol 1: Particle Size Distribution Analysis by Laser Diffraction
Objective: To determine the particle size distribution of this compound powder.
Materials:
-
This compound powder sample
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)[13]
-
Appropriate dispersant (select based on this compound's solubility and non-reactivity)
-
Spatula
-
Beaker
Methodology:
-
Instrument Setup:
-
Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
Select the appropriate measurement mode (e.g., dry or wet dispersion). For fine powders, wet dispersion is often preferred to break up agglomerates.
-
-
Sample Preparation (Wet Dispersion):
-
Add a small amount of this compound powder to the dispersant in a beaker to create a slurry.
-
Gently stir to ensure the powder is wetted and dispersed. Sonication may be used cautiously to break up agglomerates, but avoid excessive energy that could cause particle fracture.
-
-
Measurement:
-
Add the slurry to the instrument's dispersion unit until the desired obscuration level is reached.
-
Allow the sample to circulate and stabilize.
-
Perform the measurement. Acquire at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Analyze the data using the instrument's software, typically based on Mie or Fraunhofer theory.
-
Report the particle size distribution as D10, D50 (median particle size), and D90 values, along with the span of the distribution.
-
Protocol 2: Powder Flowability Assessment - Angle of Repose
Objective: To determine the angle of repose as an indicator of this compound powder flowability.
Materials:
-
This compound powder sample
-
Funnel with a fixed diameter and stem
-
Stand and clamp to hold the funnel at a fixed height
-
Flat, circular base with a defined diameter
-
Ruler or caliper
Methodology:
-
Setup:
-
Clamp the funnel at a fixed height above the center of the circular base.
-
-
Procedure:
-
Carefully pour the this compound powder through the funnel, allowing it to form a conical pile on the base.
-
Continue pouring until the apex of the cone reaches the tip of the funnel.
-
-
Measurement:
-
Measure the height (h) of the conical pile.
-
Measure the radius (r) of the base of the cone.
-
-
Calculation:
-
Calculate the angle of repose (θ) using the formula: θ = arctan(h/r).
-
-
Interpretation:
-
Compare the calculated angle to standard flowability charts (see Table 2).
-
Protocol 3: Dissolution Rate Testing
Objective: To determine the in vitro dissolution rate of this compound powder.
Materials:
-
This compound powder sample
-
Dissolution apparatus (e.g., USP Apparatus 2 - Paddle Apparatus)
-
Dissolution medium (select a biorelevant medium, e.g., simulated gastric or intestinal fluid, with appropriate pH and surfactant concentration if needed to ensure sink conditions)[11]
-
HPLC system for quantification
Methodology:
-
Apparatus Setup:
-
Set the dissolution bath to the desired temperature (typically 37 °C).
-
Set the paddle rotation speed (e.g., 50 or 75 RPM).
-
-
Procedure:
-
Accurately weigh a specified amount of this compound powder.
-
Introduce the powder into the dissolution vessel containing the pre-warmed medium.
-
Start the paddle rotation and the timer simultaneously.
-
-
Sampling:
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE) to remove undissolved particles.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Analyze the concentration of this compound in each filtered sample using a validated HPLC method.
-
-
Data Presentation:
-
Plot the percentage of this compound dissolved as a function of time to generate a dissolution profile.
-
Data Presentation
Table 1: Example Lot-to-Lot Comparison of this compound Powder Properties
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Particle Size (D50) | 15.2 µm | 28.5 µm | 10-30 µm |
| Angle of Repose | 38° | 45° | ≤ 40° |
| Purity (HPLC) | 99.8% | 99.7% | ≥ 99.5% |
| Polymorphic Form | Form I | Form I | Form I |
| Moisture Content | 0.2% | 0.8% | ≤ 1.0% |
Table 2: Interpretation of Angle of Repose for Powder Flowability [5]
| Angle of Repose (degrees) | Flow Character |
| ≤ 25 | Excellent |
| 26 - 30 | Good |
| 31 - 35 | Fair |
| 36 - 40 | Passable |
| 41 - 45 | Poor |
| 46 - 55 | Very Poor |
| > 55 | Extremely Poor |
Signaling Pathway
This compound is a capsid inhibitor that prevents the uncoating of the enterovirus upon entry into the host cell, thereby blocking the release of viral RNA and subsequent replication.[14][15]
Caption: Mechanism of action of this compound as a capsid inhibitor.
References
- 1. nishkaresearch.com [nishkaresearch.com]
- 2. entegris.com [entegris.com]
- 3. Quantitation of polymorphic impurity in entecavir polymorphic mixtures using powder X-ray diffractometry and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tapi.com [tapi.com]
- 5. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Powder flow testing and control | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. eurofins.de [eurofins.de]
- 12. researchgate.net [researchgate.net]
- 13. jparonline.com [jparonline.com]
- 14. file.chemscene.com [file.chemscene.com]
- 15. biorbyt.com [biorbyt.com]
Technical Support Center: Enhancing Oral Bioavailability of Pocapavir Formulations
Welcome to the technical support center for Pocapavir formulation development. This resource is designed for researchers, scientists, and drug development professionals actively working on improving the oral bioavailability of this compound, a capsid inhibitor with therapeutic potential against enteroviruses.[1][2] This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during formulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound and what are the primary limiting factors?
While specific quantitative bioavailability data for this compound is not publicly available, it is understood to have improved oral bioavailability compared to its predecessors due to reduced hydrophobicity.[3][4] However, like many antiviral drugs, this compound's oral absorption can be limited by its low aqueous solubility.[5][6] Therefore, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by high permeability and low solubility (Class II) or low permeability and low solubility (Class IV).[5][7][8][9] The primary hurdle to achieving optimal oral bioavailability is likely its poor dissolution in the gastrointestinal fluids.[7][10]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Several strategies are effective for improving the oral bioavailability of poorly soluble drugs and are applicable to this compound:
-
Solid Dispersions: This technique involves dispersing this compound in an amorphous state within a hydrophilic polymer matrix. This can significantly increase the drug's surface area and dissolution rate.[5][6][11]
-
Nanoparticle-Based Delivery Systems: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area-to-volume ratio, leading to enhanced solubility and dissolution.[12][13][14][15] This can be achieved through techniques like high-pressure homogenization or anti-solvent precipitation.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract.[16][17] This can improve the solubilization and absorption of lipophilic drugs like this compound.
Q3: How do I select the appropriate excipients for my this compound formulation?
Excipient selection is critical and depends on the chosen formulation strategy.
-
For Solid Dispersions: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are commonly used.[6][11] The choice of polymer will depend on its miscibility with this compound and its ability to maintain the drug in an amorphous state.
-
For Nanoparticle Formulations: Stabilizers are crucial to prevent particle aggregation. Surfactants like Poloxamers and Tweens, as well as polymers like PVA and HPMC, are often used.[13][15]
-
For SEDDS: The selection of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor, Tween), and co-solvents (e.g., Transcutol, ethanol) is based on the solubility of this compound in these components and their ability to form a stable and fine emulsion upon dilution.[16][17]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low drug loading in the formulation. | Poor solubility of this compound in the chosen carrier system (polymer, oil, etc.). | Screen a wider range of excipients to identify those with higher solubilizing capacity for this compound. For solid dispersions, consider polymers with different functional groups. For SEDDS, explore a variety of oils and surfactants. |
| Drug recrystallization during storage. | The amorphous form of this compound in a solid dispersion is thermodynamically unstable. The polymer is not effectively inhibiting crystallization. | Increase the polymer-to-drug ratio. Select a polymer with a higher glass transition temperature (Tg) or one that has specific molecular interactions (e.g., hydrogen bonding) with this compound. Store the formulation under controlled temperature and humidity conditions. |
| Poor in vitro dissolution despite successful formulation. | The dissolution method is not discriminating enough or does not reflect in vivo conditions. The formulation may not be dispersing effectively. | Optimize the dissolution test conditions (e.g., pH of the medium, use of surfactants, agitation speed).[18][19] For solid dispersions, ensure rapid disintegration of the dosage form. For nanoparticles, investigate potential aggregation in the dissolution medium. |
| High variability in in vivo pharmacokinetic data. | Inconsistent formulation performance in the gastrointestinal tract. Food effects influencing drug absorption. | For SEDDS, ensure the formulation robustly forms a fine emulsion across a range of physiological conditions. For solid dispersions, investigate the impact of gastrointestinal pH on drug release. Conduct fed and fasted state animal studies to assess food effects. |
| Lack of in vitro-in vivo correlation (IVIVC). | The in vitro dissolution test does not adequately mimic the in vivo release and absorption processes. | Develop a biorelevant dissolution method that simulates the conditions in the gastrointestinal tract (e.g., using simulated gastric and intestinal fluids).[19][20] Consider using in silico modeling to better understand the factors influencing absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is suitable for thermo-labile drugs and can produce a molecular dispersion of the drug in a polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is fully evaporated, a thin film will form on the flask wall.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
Diagram: this compound Solid Dispersion Workflow
Caption: Workflow for this compound solid dispersion preparation and evaluation.
Protocol 2: Formulation of this compound Nanoparticles using High-Pressure Homogenization
This top-down method is effective for reducing the particle size of crystalline drugs.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Prepare a coarse suspension of this compound in the stabilizer solution (e.g., 5% w/v this compound).
-
Stir the suspension using a high-shear mixer for 30 minutes to ensure homogeneity.
-
Pass the coarse suspension through the high-pressure homogenizer.
-
Homogenize at a high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).
-
Monitor the particle size distribution after a certain number of cycles using a particle size analyzer.
-
Continue homogenization until the desired particle size and a narrow size distribution are achieved.
-
The resulting nanosuspension can be used directly for in vitro and in vivo studies or can be lyophilized to a powder form.
Diagram: High-Pressure Homogenization for Nanoparticle Formulation
Caption: Iterative process of high-pressure homogenization for nanoparticle production.
Signaling Pathways and Logical Relationships
While this compound's primary mechanism of action is the inhibition of viral capsid uncoating, understanding its absorption pathway is crucial for bioavailability enhancement. The following diagram illustrates the logical relationship between formulation strategies and improved oral absorption.
Diagram: Overcoming Poor Oral Bioavailability
Caption: Relationship between formulation strategies and improved oral bioavailability.
References
- 1. Enhanced dissolution of poorly soluble antiviral drugs from nanoparticles of cellulose acetate based solid dispersion matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral Development for the Polio Endgame: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for enterovirus 71: Mechanisms, immunity, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World’s Top Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. iajps.com [iajps.com]
- 12. Nanoparticulate delivery systems for antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Development of nanoparticle-delivery systems for antiviral agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. researchgate.net [researchgate.net]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pocapavir Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pocapavir in cell-based assays.
Introduction to this compound
This compound (also known as V-073 or SCH-48973) is a potent, orally active antiviral compound that inhibits the replication of enteroviruses, including poliovirus.[1] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell, thereby halting the infection at an early stage.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in this compound treatment and analysis, the following diagrams have been generated.
Caption: this compound's mechanism of action.
References
Validation & Comparative
Synergistic Antiviral Effects of Pocapavir and Protease Inhibitors: A Combination Strategy to Combat Enterovirus Infections
For Immediate Release
A growing body of evidence highlights the potent synergistic effect of combining the capsid inhibitor pocapavir with enterovirus protease inhibitors, offering a promising strategy to enhance antiviral efficacy and combat the emergence of drug resistance. This combination therapy approach targets two distinct and essential stages of the enterovirus replication cycle, leading to a more profound suppression of viral propagation than can be achieved with either agent alone. This guide provides a comparative analysis of the performance of this combination therapy, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to the Antiviral Agents
This compound (V-073) is a well-characterized enterovirus capsid inhibitor. It binds to a hydrophobic pocket in the VP1 capsid protein, stabilizing the viral capsid and preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell. While potent, monotherapy with this compound can lead to the rapid emergence of resistant viral strains.
Enterovirus Protease Inhibitors , such as rupintrivir and the investigational drug V-7404 (AG-7404) , target the viral 3C protease (3Cpro). This enzyme is crucial for the proteolytic processing of the viral polyprotein into mature structural and non-structural proteins essential for viral replication. By inhibiting 3Cpro, these drugs halt the production of functional viral components.
The Power of Combination: Synergistic Activity
The rationale for combining this compound with a protease inhibitor lies in their complementary mechanisms of action and the potential to create a high barrier to resistance. In vitro studies have consistently demonstrated that this combination results in a synergistic antiviral effect, meaning the combined effect is greater than the sum of the effects of the individual drugs.
A key study by Rhoden et al. (2013) assessed the in vitro activity of the protease inhibitor V-7404 in combination with this compound against poliovirus strains. The study confirmed a strong synergistic activity between the two compounds.[1] While specific combination EC50 values from this study are not publicly available, the synergistic relationship is well-established.
To illustrate the quantitative nature of such synergy, we can look at a study on the combination of another capsid inhibitor, pleconaril , with the protease inhibitor rupintrivir . Ianevski et al. demonstrated a clear synergistic interaction against Echovirus 1 (EV1).
Quantitative Analysis of Antiviral Synergy
The following tables summarize the antiviral activity of this compound and the protease inhibitor V-7404 individually, as well as the synergistic activity of the pleconaril and rupintrivir combination as a representative example.
Table 1: Individual Antiviral Activity of this compound (V-073) and V-7404 against Poliovirus Strains
| Compound | Virus Panel | EC50 Range (µM) | Reference |
| This compound (V-073) | Programmatically important poliovirus strains | 0.003 - 0.126 | [2] |
| V-7404 (AG-7404) | Programmatically important poliovirus strains | 0.080 - 0.674 | [2] |
Table 2: Synergistic Combination of Pleconaril (Capsid Inhibitor) and Rupintrivir (Protease Inhibitor) against Echovirus 1
| Drug Combination | Metric | Value | Reference |
| Pleconaril + Rupintrivir | ZIP Synergy Score | >10 (Strongly Synergistic) | [3] |
Note: The ZIP (Zero Interaction Potency) synergy score is a metric used to quantify the degree of synergy, with scores greater than 10 indicating strong synergy.
Experimental Protocols
The data presented above were generated using standard in vitro antiviral assays. A detailed methodology for a typical cytopathic effect (CPE) inhibition assay is provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
1. Cell Culture and Seeding:
-
Host cells susceptible to the enterovirus of interest (e.g., HeLa, A549, or RD cells) are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microtiter plates at a density that will form a confluent monolayer within 24 hours.
2. Compound Preparation and Dilution:
-
Stock solutions of the antiviral compounds (this compound and a protease inhibitor) are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the individual compounds and combinations are prepared in a checkerboard format in assay medium.
3. Viral Infection and Treatment:
-
The cell culture medium is removed from the 96-well plates containing the confluent cell monolayers.
-
The prepared drug dilutions are added to the wells.
-
A predetermined amount of virus (typically at a multiplicity of infection of 0.1) is then added to all wells except for the cell control wells.
-
The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to cause significant CPE in the virus control wells (typically 2-3 days).
4. Assessment of Cytopathic Effect:
-
After the incubation period, the cells are visually inspected under a microscope for the presence of CPE.
-
To quantify cell viability, a reagent such as MTT or a CellTiter-Glo luminescent cell viability assay is added to the wells.
-
The absorbance or luminescence is measured using a plate reader.
5. Data Analysis:
-
The 50% effective concentration (EC50) for each compound and combination is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Synergy analysis is performed using software such as MacSynergy II or SynergyFinder, which calculates synergy scores or combination indices based on the dose-response data of the individual drugs and their combinations.
Mechanism of Synergistic Action
The synergistic effect of combining a capsid inhibitor with a protease inhibitor stems from their targeting of two independent and critical steps in the viral life cycle.
Caption: Dual inhibition of enterovirus replication by this compound and a protease inhibitor.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the synergistic effects of antiviral compounds in vitro.
Caption: Workflow for in vitro antiviral synergy testing.
Conclusion and Future Directions
The combination of the capsid inhibitor this compound with an enterovirus protease inhibitor like V-7404 represents a highly promising therapeutic strategy. The synergistic interaction observed in preclinical studies suggests that this combination could lead to more effective treatment of enterovirus infections, with the added benefit of mitigating the development of drug resistance. Further clinical evaluation of this combination therapy is warranted to translate these promising in vitro findings into effective clinical outcomes for patients suffering from severe enterovirus-related diseases. The development of V-7404 specifically for use in combination with this compound underscores the confidence in this therapeutic approach.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-poliovirus activity of protease inhibitor AG-7404, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Pocapavir and Other WIN Compounds for the Treatment of Picornavirus Infections
For Immediate Release
[City, State] – November 7, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of Pocapavir and other WIN (Sterling-Winthrop) compounds, a class of antiviral drugs that inhibit picornavirus replication. This guide provides a detailed analysis of their efficacy, mechanisms of action, and resistance profiles, supported by experimental data to inform future research and development in the fight against enterovirus and rhinovirus infections.
This compound (V-073, SCH48973), along with other notable WIN compounds such as Pleconaril (WIN 63843), WIN 51711 (Disoxaril), and Vapendavir, are capsid inhibitors.[1] They function by binding to a hydrophobic pocket within the viral capsid protein VP1, stabilizing the capsid and preventing the uncoating process necessary for the release of viral RNA into the host cell.[2][3] This shared mechanism of action makes them potent inhibitors of a broad range of picornaviruses.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and other WIN compounds against various picornaviruses, as determined by cytopathic effect (CPE) inhibition and plaque reduction assays.
Table 1: In Vitro Antiviral Activity (EC50/IC50 in µM) of this compound and WIN Compounds against Enteroviruses
| Compound | Poliovirus (PV) | Coxsackievirus B3 (CVB3) | Enterovirus 71 (EV71) |
| This compound (V-073) | 0.003 - 0.126[4] | - | 0.5 - 1.4 |
| Pleconaril (WIN 63843) | >100 (PV-1)[5] | - | - |
| WIN 51711 (Disoxaril) | - | - | - |
| Vapendavir | - | - | 0.5 - 1.4 |
EC50/IC50 values represent the concentration of the compound required to inhibit the viral cytopathic effect or plaque formation by 50%. A lower value indicates higher potency. Data is compiled from multiple sources.[4][5]
Table 2: In Vitro Antiviral Activity (EC50/IC50 in µg/mL) of this compound and WIN Compounds against Rhinoviruses
| Compound | Rhinovirus (HRV) |
| This compound (V-073) | - |
| Pleconaril (WIN 63843) | - |
| WIN 51711 (Disoxaril) | 0.004 - 6.2 |
| Vapendavir | - |
Data for WIN 51711 is from plaque reduction assays against 33 rhinovirus serotypes.
Mechanism of Action: Capsid Inhibition
This compound and other WIN compounds share a common mechanism of action, targeting the viral capsid to prevent uncoating. This process is crucial for the initiation of viral replication.
Caption: Mechanism of action of this compound and WIN compounds.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced destruction of host cells.
Methodology:
-
Cell Seeding: Host cells (e.g., HeLa or MRC-5) are seeded into 96-well plates and incubated until a confluent monolayer is formed.[6][7]
-
Compound Dilution: The antiviral compounds are serially diluted in assay medium.
-
Infection and Treatment: The cell culture medium is replaced with the diluted compounds, followed by the addition of a standardized amount of virus.
-
Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE in the untreated virus control wells.[6]
-
Quantification of CPE: The extent of CPE is quantified. This can be done microscopically or by using a cell viability dye such as neutral red or MTS.[6][7] The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC50) is calculated, which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.
Plaque Reduction Assay
This assay is considered the "gold standard" for measuring the effectiveness of an antiviral compound by quantifying the reduction in infectious virus particles.[8]
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.[9]
-
Virus-Compound Incubation: The antiviral compound is serially diluted and mixed with a known quantity of virus (typically 50-100 plaque-forming units). This mixture is incubated to allow the compound to bind to the virus.[8]
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells. The plates are incubated to allow for viral attachment.
-
Overlay: After the incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virus, leading to the formation of localized plaques.[10]
-
Incubation: The plates are incubated for a period sufficient for plaques to develop.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.[9] The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.[8]
Caption: Experimental workflows for antiviral assays.
Resistance Profile
A significant challenge in the clinical development of capsid-binding inhibitors is the emergence of drug-resistant viral variants.[5] Resistance to this compound and other WIN compounds typically arises from single amino acid substitutions in the VP1 protein, near the drug-binding pocket.[11][12]
Table 3: Key Resistance Mutations for this compound and WIN Compounds
| Compound | Virus | Key Resistance Mutations in VP1 |
| This compound (V-073) | Poliovirus | Isoleucine 194 (I194F/M)[12] |
| Vapendavir | Rhinovirus 14 (HRV14) | Cysteine 199 (C199R/Y)[1] |
| Enterovirus D68 (EV-D68) | Methionine 252 (M252L), Alanine 156 (A156T)[11] | |
| WIN 51711 | Poliovirus 3 | Isoleucine 192 (I192F)[12] |
| WIN 52084 | Rhinovirus 14 (HRV14) | Valine 188 (V188M)[12] |
The frequency of resistance development is an important consideration. For instance, the frequency of resistance to V-073 in poliovirus has been estimated to be between 3.20 × 10−5 to 42.7 × 10−5.[12]
Clinical Development and Future Directions
This compound has undergone clinical trials for the treatment of poliovirus infections, demonstrating safety and an ability to accelerate virus clearance.[13] However, the emergence of resistant virus remains a concern.[13] Vapendavir has been evaluated in Phase II clinical trials for rhinovirus infections in asthmatic patients and has shown a reduction in viral load.[3] The development of Pleconaril was halted due to issues with side effects and the induction of cytochrome P450 enzymes.
Future research is focused on developing next-generation capsid inhibitors with improved resistance profiles and broader activity. Combination therapies, pairing a capsid inhibitor with an antiviral that has a different mechanism of action, are also being explored to combat the emergence of resistance.
This comparative guide underscores the potential of capsid inhibitors in the treatment of picornavirus infections while highlighting the critical need for ongoing research to overcome the challenge of drug resistance. The detailed methodologies and comparative data presented herein are intended to serve as a valuable resource for the scientific community dedicated to the development of effective antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. asm.org [asm.org]
- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 6. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 9. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Stabilization of a Panel of Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Poliovirus Variants Selected for Resistance to the Antiviral Compound V-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
Pocapavir in Combination Therapy for Enterovirus Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enteroviruses pose a significant global health challenge, causing a wide range of illnesses from mild respiratory infections to severe neurological and cardiac complications. The development of effective antiviral therapies is hampered by the rapid emergence of drug resistance. Combination therapy, utilizing antiviral agents with different mechanisms of action, presents a promising strategy to enhance efficacy and mitigate resistance. This guide provides a comprehensive comparison of the efficacy of pocapavir, a potent capsid inhibitor, in combination with other antiviral agents against various enteroviruses. The data presented is compiled from in vitro studies and is intended to inform further research and drug development efforts.
Comparative Efficacy of this compound Combination Therapy
This compound is an orally active capsid inhibitor that prevents enterovirus replication by blocking the uncoating of the viral particle and the subsequent release of its RNA into the host cell.[1] Its efficacy has been evaluated in combination with several other anti-enteroviral compounds, demonstrating a range of additive to synergistic effects.
In Vitro Antiviral Activity and Synergy
A key study evaluated the dual combinations of this compound with five other compounds against Poliovirus type 1 (PV-1), Coxsackievirus A9 (CV-A9), and Coxsackievirus B4 (CV-B4). The antiviral activity was determined by a cytopathic effect (CPE) inhibition assay, and the interaction between the drugs was quantified using MacSynergy™ II analysis. The results are summarized in the tables below.
Table 1: IC50 Values of Individual Antiviral Agents Against Enteroviruses
| Compound | Target/Mechanism of Action | PV-1 IC50 (µM) | CV-A9 IC50 (µM) | CV-B4 IC50 (µM) |
| This compound | Capsid Inhibitor (blocks uncoating) | 0.09 - 0.5 | 0.09 - 0.5 | 0.09 - 0.5 |
| Pleconaril | Capsid Inhibitor (blocks uncoating) | >100 | 10 - 25 | 10 - 25 |
| MDL-860 | Blocks host proteins in viral RNA replication | 0.2 - 4 | 0.2 - 4 | 0.2 - 4 |
| Guanidine HCl | Inhibitor of viral RNA synthesis | 350 - 590 | 350 - 590 | 350 - 590 |
| Oxoglaucine | Blocks host proteins in viral RNA replication | 0.05 - 0.2 | 0.05 - 0.2 | 0.05 - 0.2 |
| HBB | Inhibitor of viral RNA-dependent RNA polymerase | 25 - 125 | 25 - 125 | 25 - 125 |
Source: Antiviral activity in vitro of double combinations of enteroviral inhibitors, 2024.[1]
Table 2: Synergy Analysis of this compound Combinations Against Enteroviruses (µM²%)
| Combination | PV-1 | CV-A9 | CV-B4 | Interaction |
| This compound + Pleconaril | N/A | Additive | 60.9 (Moderate Synergy) | Additive to Moderate Synergy |
| This compound + MDL-860 | Moderately Synergistic | Additive | 56.2 (Moderate Synergy) | Additive to Moderate Synergy |
| This compound + Guanidine HCl | Additive | Additive | 154.7 (Strong Synergy) | Additive to Strong Synergy |
| This compound + Oxoglaucine | Moderately Synergistic | 53.2 (Moderate Synergy) | 276.6 (Strong Synergy) | Moderate to Strong Synergy |
| This compound + HBB | Additive (-21.7) | Additive | Additive | Additive |
Synergy/antagonism volumes (µM²%) were determined by MacSynergy II analysis. Values > 0 indicate synergy, values < 0 indicate antagonism, and values around 0 indicate an additive effect. N/A: Not applicable as Pleconaril was not active against PV-1 at concentrations tested.[1]
The combination of this compound and oxoglaucine demonstrated the most consistent and potent synergistic effects across all tested enteroviruses.[1] The combination of this compound with guanidine HCl showed strong synergy specifically against CV-B4.[1] These findings suggest that combining a capsid inhibitor like this compound with agents targeting viral RNA synthesis or host factors involved in replication can lead to significantly enhanced antiviral activity.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced destruction of host cells by 50% (IC50).
-
Cell Culture: HEp-2 cells are seeded in 96-well microplates.
-
Virus Infection: Cells are infected with approximately 100 CCID50 (50% cell culture infective dose) of the respective enterovirus strain.
-
Compound Addition: After a 1-hour virus adsorption period, serial dilutions of the test compounds (this compound and combination drugs) are added to the wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of CPE: The inhibition of the cytopathic effect is determined using a neutral red uptake assay. The absorbance is measured to quantify viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curves generated from the absorbance readings.[1]
Synergy Analysis (MacSynergy™ II)
This method is used to quantitatively assess the interaction between two drugs.
-
Checkerboard Assay: The antiviral activities of this compound and a second compound are assessed in a checkerboard format, testing various concentration combinations of both drugs simultaneously using the CPE inhibition assay described above.
-
Data Analysis: The experimental data is analyzed using the MacSynergy™ II software program. This program calculates a theoretical additive surface based on the dose-response curves of the individual drugs.
-
Synergy/Antagonism Volume: The program generates a three-dimensional plot where peaks above the additive surface indicate synergy, and depressions below indicate antagonism. The volume of these peaks and depressions (in µM²%) provides a quantitative measure of the interaction at a 95% confidence level.[1]
Visualizing Mechanisms and Workflows
Enterovirus Replication Cycle and Targets of Combination Therapy
The following diagram illustrates the key stages of the enteroviral replication cycle and the points at which this compound and the combination drugs exert their inhibitory effects.
Caption: Enterovirus replication cycle and targets of antiviral agents.
Experimental Workflow for Antiviral Synergy Testing
The following diagram outlines the general workflow for assessing the synergistic effects of antiviral drug combinations.
Caption: Workflow for in vitro antiviral synergy testing.
Conclusion and Future Directions
The in vitro data strongly support the potential of this compound in combination therapy for enterovirus infections. The synergistic interactions observed, particularly with compounds targeting viral RNA synthesis and host factors, highlight a promising path to overcoming drug resistance and improving therapeutic outcomes.
Further research is warranted to:
-
Evaluate these combinations against a broader panel of enterovirus serotypes.
-
Conduct in vivo studies in animal models to assess the efficacy and pharmacokinetics of these combinations.
-
Investigate the potential for three-drug combinations to further enhance antiviral activity and suppress the emergence of resistance.
This guide provides a foundational dataset and framework for researchers and drug developers to advance the development of effective combination therapies for enterovirus infections.
References
Pocapavir's Therapeutic Window: A Comparative Analysis for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pocapavir's performance with other notable enterovirus capsid inhibitors, Pleconaril and Vapendavir. The information presented herein is supported by available preclinical and clinical data to assist researchers in evaluating its potential for in vivo studies.
Executive Summary
Comparative Performance of Enterovirus Capsid Inhibitors
The following tables summarize key quantitative data for this compound, Pleconaril, and Vapendavir based on available in vitro and in vivo studies. It is important to note the absence of directly comparable in vivo therapeutic index data (calculated from LD50 and ED50) for this compound and Vapendavir in animal models, a critical aspect for assessing the therapeutic window.
Table 1: In Vitro Antiviral Activity
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Poliovirus (n=45) | - | 0.003 - 0.126 | >14 (solubility limit) | >111 - >4667 |
| Enteroviruses (clinical isolates, n=154) | - | ~0.9 (for 80% of isolates) | - | - | |
| Pleconaril | Enteroviruses (clinical isolates, n=215) | - | ≤0.03 (for 50% of isolates) | >12.5 | >417 |
| Coxsackievirus A9 (Bozek) | - | 0.027 | - | - | |
| Poliovirus (type 3 Sabin) | - | 0.341 | - | - | |
| Vapendavir | Enterovirus 71 (isolates, n=21) | - | 0.5 - 1.4 | - | - |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Virus | Dosing Regimen | Key Efficacy Findings | Pharmacokinetic Parameters (Mouse) |
| This compound | Human Challenge Model | Poliovirus type 1 vaccine strain | 1600 mg/day | Median time to virus negativity: 5.5 days (this compound) vs. 13 days (placebo)[2] | Cmax and AUC levels were ~2-fold higher with high-fat meals.[2] |
| Pleconaril | Suckling Mice | Coxsackievirus A9 | Single oral dose | Dose-dependent protection from lethal disease.[2][3] | Serum half-life: 5.3 - 6.5 h (at 20 & 200 mg/kg).[2] |
| Weanling Mice | Coxsackievirus A21 | Twice-daily oral dosing for 5 days | 100% survival at 75 mg/kg/day.[3] | Dose-proportional oral bioavailability.[2] | |
| Adult Mice | Coxsackievirus B3 | Once-daily oral dosing for 5 days | 90% survival at 200 mg/kg/day.[3] | Cmax (1h post-dose): 738 ng/ml (20 mg/kg), 3,140 ng/ml (200 mg/kg).[2] | |
| Vapendavir | - | - | - | In vivo efficacy data in enterovirus-infected mouse models is not detailed in the reviewed literature. | - |
Mechanism of Action: Capsid Binding and Uncoating Inhibition
This compound, Pleconaril, and Vapendavir are all classified as capsid-binding inhibitors.[4] They function by inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the enterovirus capsid.[5][6] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the release of the viral RNA into the host cell cytoplasm, thereby halting the replication cycle at an early stage.[5][6]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of these antiviral agents, based on established methodologies.
In Vivo Efficacy in a Murine Model of Coxsackievirus B3 Myocarditis
This model is frequently used to assess the efficacy of anti-enteroviral compounds.
Objective: To determine the ability of a test compound to protect mice from the lethal effects of Coxsackievirus B3 (CVB3) infection and to reduce viral load in target organs.
Materials:
-
Animals: 6- to 8-week-old male BALB/c mice.
-
Virus: Myocarditic strain of Coxsackievirus B3 (e.g., Nancy strain), titrated to determine the lethal dose (e.g., 80% mortality).
-
Test Compounds: this compound, Pleconaril, or Vapendavir formulated for oral gavage.
-
Vehicle Control: The vehicle used to dissolve/suspend the test compounds.
Procedure:
-
Animal Acclimation: House mice in appropriate conditions for at least one week prior to the experiment.
-
Dosing Regimen:
-
Prophylactic: Administer the test compound or vehicle control orally (e.g., via gavage) at a predetermined dose (e.g., 20, 75, 200 mg/kg/day) starting 2 hours before infection and continuing once or twice daily for a specified period (e.g., 5 days).[2][3]
-
Therapeutic: Initiate treatment at a specified time point after infection.
-
-
Infection: Infect mice intraperitoneally (i.p.) with a lethal inoculum of CVB3.[2]
-
Monitoring: Observe the mice daily for signs of illness (e.g., paralysis) and mortality for a period of 17-21 days.[2]
-
Viral Titer Determination (at a specified time point, e.g., day 5):
-
Euthanize a subset of mice from each group.
-
Aseptically harvest target organs (e.g., heart, pancreas).[2]
-
Homogenize the tissues and prepare serial dilutions.
-
Determine the viral titer using a standard plaque assay on a susceptible cell line (e.g., HeLa or Vero cells).
-
Endpoint Analysis:
-
Survival: Plot Kaplan-Meier survival curves and compare between treated and control groups.
-
Viral Load: Compare the mean viral titers in the organs of treated versus control groups.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a test compound after oral administration.
Materials:
-
Animals: Adult BALB/c mice.
-
Test Compound: Formulated for oral gavage.
-
Equipment: Blood collection supplies, centrifuge, analytical instrumentation (e.g., LC-MS/MS).
Procedure:
-
Dosing: Administer a single oral dose of the test compound at various concentrations (e.g., 2, 20, 200 mg/kg) to different groups of mice.[2]
-
Blood Sampling: Collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein) at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Concentration Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method.
Endpoint Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
This compound demonstrates potent in vitro activity against a broad range of enteroviruses and has shown clinical efficacy in a human poliovirus challenge model.[2] When compared to Pleconaril, for which more extensive in vivo animal data is available, this compound's preclinical in vivo therapeutic window remains to be fully characterized in the public domain. The lack of published LD50 and comprehensive ED50 data for this compound and Vapendavir in animal models makes a direct comparison of their therapeutic indices with Pleconaril challenging. Future head-to-head in vivo studies in relevant animal models, such as the coxsackievirus-induced myocarditis model, are warranted to definitively establish the comparative therapeutic window of this compound. Such studies will be crucial for guiding its further development and potential clinical applications for the treatment of severe enteroviral infections.
References
- 1. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 2. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Pocapavir
Essential safety protocols and operational guidance for researchers and drug development professionals working with Pocapavir, a potent antiviral agent. This document provides immediate, actionable information on personal protective equipment (PPE), handling procedures, disposal, and experimental use, ensuring a safe and efficient laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound in a laboratory setting, adherence to strict personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personnel safety. The following table summarizes the required PPE based on the Safety Data Sheet (SDS) and general best practices for handling potent antiviral compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times when handling this compound. Double-gloving is recommended for procedures with a higher risk of splashing. Gloves must be changed immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or aerosols. For procedures with a significant splash risk, a face shield should be used in conjunction with goggles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and personal clothing. For procedures involving larger quantities or a high risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | Not typically required for standard handling | If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator may be necessary. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
This compound: In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against a range of enteroviruses, particularly polioviruses. The following tables summarize key quantitative data from published studies, providing a comparative overview of its efficacy.
Table 1: IC50 Values of this compound against Various Enteroviruses
| Virus | Cell Line | IC50 (µM) | Reference |
| Poliovirus Type 1 | - | 0.02 µg/mL (~0.047 µM) | [1] |
| Poliovirus Type 2 | - | 0.08 µg/mL (~0.189 µM) | [1] |
| Enteroviruses (general) | - | 0.09 - 0.5 | [2] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: EC50 Values of this compound against Poliovirus Strains
| Poliovirus Strain Category | Number of Strains | EC50 Range (µM) | Mean EC50 (µM) | Reference |
| All Polioviruses Tested | 45 | 0.003 - 0.126 | 0.029 | [1][3] |
| Wild-type | 7 | - | 0.043 | [4] |
| Vaccine (Sabin) | 3 | - | 0.026 | [4] |
| circulating Vaccine-Derived (cVDPV) | 21 | - | 0.023 | [4] |
| immunodeficiency-associated Vaccine-Derived (iVDPV) | 14 | - | 0.033 | [4] |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction)
This protocol outlines a general method for determining the antiviral activity of this compound against an enterovirus using a cytopathic effect (CPE) reduction assay.
1. Materials and Reagents:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Host cell line susceptible to the target enterovirus (e.g., HeLa, Vero)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Target enterovirus stock with a known titer
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS or Neutral Red)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed the cells into 96-well plates at a predetermined density to form a confluent monolayer within 24 hours.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium. The final concentrations should cover a range appropriate for determining the EC50.
-
-
Virus Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with the target enterovirus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the prepared this compound dilutions to the respective wells. Include untreated infected (virus control) and uninfected (cell control) wells.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Monitor the plates daily for the appearance of viral CPE using an inverted microscope.
-
-
Quantification of Antiviral Activity:
-
At a predetermined time point (e.g., 48-72 hours post-infection) when CPE is evident in the virus control wells, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the essential steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Decontamination: All non-disposable labware and surfaces should be decontaminated with an appropriate solvent or cleaning agent known to be effective against the compound.
-
Waste Management: All hazardous waste must be disposed of in accordance with institutional and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. Antiviral Development for the Polio Endgame: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
